RO4988546
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H10F6N4O3S |
|---|---|
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]pyridine-3-sulfonic acid |
InChI |
InChI=1S/C21H10F6N4O3S/c22-20(23,24)15-5-3-13(4-6-15)17-8-18(21(25,26)27)31-19(30-17)14(10-29-31)2-1-12-7-16(11-28-9-12)35(32,33)34/h3-11H,(H,32,33,34) |
Clave InChI |
VAQSOLIIQORHSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CC(=CN=C4)S(=O)(=O)O)C(F)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
RO4988546: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO4988546 is a potent and selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu₂ and mGlu₃). Developed by F. Hoffmann-La Roche, this small molecule has been instrumental in the preclinical characterization of the allosteric binding site on these receptors. As a research tool, this compound offers high potency for investigating the therapeutic potential of modulating the glutamatergic system in various central nervous system (CNS) disorders, including depression and anxiety. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols relevant to its study.
Core Concepts: Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the mGlu₂ and mGlu₃ receptors, which are Class C G-protein coupled receptors (GPCRs). This binding is non-competitive with the endogenous ligand, glutamate. As a negative allosteric modulator, this compound reduces the affinity and/or efficacy of glutamate at the receptor. This, in turn, attenuates the downstream signaling cascade initiated by receptor activation.[1][2][3][4]
The mGlu₂ and mGlu₃ receptors are predominantly coupled to the Gαi/o subunit of the G-protein complex. Activation of these receptors by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By negatively modulating these receptors, this compound can prevent this decrease, thereby influencing numerous downstream cellular processes. Furthermore, mGlu₂/₃ receptor signaling can also modulate other pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[5][6]
Signaling Pathway Diagram
Caption: Simplified signaling pathway of mGlu₂/₃ receptors and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key in vitro potency data for this compound.
| Parameter | Receptor | Value (nM) | Assay Type | Reference |
| IC₅₀ | rat mGlu₂ | 8.7 | [³H]-LY354740 functional binding assay | [1] |
| IC₅₀ | rat mGlu₃ | 77 | [³H]-LY354740 functional binding assay | [1] |
| Kᵢ | mGlu₂ | 2.3 | [³H]-2,2,2-TEMPS (mGlu₂ PAM) binding assay | [1] |
Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibitory constant.
Experimental Protocols
Radioligand Binding Assay for mGlu₂/₃ Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound, such as this compound, for the mGlu₂/₃ receptors.
Objective: To determine the IC₅₀ and Kᵢ values of a test compound.
Materials:
-
Cell membranes expressing the target mGlu receptor (e.g., from HEK293 cells).
-
Radioligand (e.g., [³H]-LY354740).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for a radioligand binding assay to characterize this compound.
Site-Directed Mutagenesis of the mGlu₂ Receptor
This protocol describes how to introduce specific mutations into the mGlu₂ receptor gene to identify amino acid residues critical for the binding of this compound.
Objective: To identify key residues in the allosteric binding pocket.
Materials:
-
Plasmid DNA containing the wild-type mGlu₂ receptor gene.
-
Mutagenic primers containing the desired mutation.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
Cell culture reagents for transfection and expression.
Procedure:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle of the primer sequence.
-
PCR Mutagenesis: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. The high-fidelity polymerase will synthesize new plasmids incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells for plasmid amplification.
-
Plasmid Purification and Sequencing: Isolate the plasmid DNA from the transformed E. coli and sequence the gene to confirm the presence of the desired mutation and the absence of any other mutations.
-
Transfection and Expression: Transfect the mutated plasmid into a suitable cell line (e.g., HEK293) for expression of the mutant receptor.
-
Functional Assays: Perform functional assays, such as the radioligand binding assay described above, on the mutant receptors to assess the impact of the mutation on the binding and activity of this compound.
Logical Relationship Diagram
Caption: Logical workflow for studying this compound's binding site using site-directed mutagenesis.
Conclusion
This compound is a valuable pharmacological tool for the investigation of mGlu₂ and mGlu₃ receptor function. Its high potency and selectivity as a negative allosteric modulator make it ideal for in vitro and in vivo preclinical studies aimed at understanding the roles of these receptors in health and disease. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies of the glutamatergic system. While public information on the clinical development of this compound is not available, its utility in preclinical research remains significant.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. The use of site-directed mutagenesis to study GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
An In-Depth Technical Guide to the p300/CBP Inhibitor A-485
Disclaimer: No public information was found for the specific compound "RO4988546." This guide provides a comprehensive overview of the well-characterized and potent p300/CBP catalytic inhibitor, A-485, as a representative example of this class of molecules.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the p300/CBP inhibitor A-485. It covers its mechanism of action, quantitative data, and detailed experimental protocols.
Core Concepts: p300/CBP as Therapeutic Targets
The E1A binding protein p300 (EP300) and CREB-binding protein (CBP) are highly homologous histone acetyltransferases (HATs) that play a crucial role in regulating gene expression.[1] They function as transcriptional co-activators by acetylating histone and non-histone proteins, leading to a more open chromatin structure and facilitating transcription.[1] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1]
A-485: A Potent and Selective p300/CBP Inhibitor
A-485 is a potent, selective, and drug-like small molecule inhibitor of the catalytic activity of p300 and CBP.[2][3] It acts as an acetyl-CoA competitive inhibitor, effectively blocking the acetyltransferase function of these proteins.[2][4]
Mechanism of Action
A-485 selectively binds to the catalytic HAT domain of p300 and CBP, preventing the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on histone and non-histone protein substrates. This inhibition of acetylation leads to a decrease in the expression of key oncogenes and other genes involved in cell proliferation and survival.[2] For instance, A-485 has been shown to inhibit the androgen receptor (AR) transcriptional program in prostate cancer models.[2]
Quantitative Data
The following tables summarize the key quantitative data for A-485 and other relevant p300/CBP inhibitors.
Table 1: In Vitro Potency and Selectivity of A-485
| Target | Assay Type | IC50 (nM) | Notes |
| p300 | Biochemical HAT Assay | 3.5 | Potent inhibition of catalytic activity.[2] |
| CBP | Biochemical HAT Assay | 8.9 | Similar potency against the close homolog CBP.[2] |
| PCAF | Biochemical HAT Assay | >100,000 | High selectivity against other HATs.[2] |
| GCN5 | Biochemical HAT Assay | >100,000 | High selectivity against other HATs.[2] |
| Tip60 | Biochemical HAT Assay | >100,000 | High selectivity against other HATs.[2] |
| MOZ | Biochemical HAT Assay | >100,000 | High selectivity against other HATs.[2] |
| MORF | Biochemical HAT Assay | >100,000 | High selectivity against other HATs.[2] |
| HAT1 | Biochemical HAT Assay | >100,000 | High selectivity against other HATs.[2] |
Table 2: Cellular Activity of A-485
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| PC-3 | High Content Imaging | H3K27ac Inhibition | 2.5 |
| LNCaP | Proliferation Assay | Cell Growth Inhibition | 47 |
| 22Rv1 | Proliferation Assay | Cell Growth Inhibition | 39 |
| VCaP | Proliferation Assay | Cell Growth Inhibition | 18 |
| MOLM-16 | Proliferation Assay | Cell Growth Inhibition | 11 |
| MV-4-11 | Proliferation Assay | Cell Growth Inhibition | 8 |
Signaling Pathways and Experimental Workflows
p300/CBP Signaling Pathway in Cancer
The following diagram illustrates the central role of p300/CBP in transcriptional activation and how inhibitors like A-485 can block this process.
Caption: p300/CBP signaling and the inhibitory action of A-485.
Experimental Workflow: High-Content Imaging Assay for H3K27ac Inhibition
This diagram outlines the workflow for assessing the cellular potency of p300/CBP inhibitors.
Caption: Workflow for H3K27ac high-content imaging assay.
Experimental Protocols
Biochemical HAT Assay
This protocol is used to determine the in vitro potency of inhibitors against the histone acetyltransferase activity of p300/CBP.
Materials:
-
Recombinant human p300 or CBP (catalytic domain)
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
Test compound (e.g., A-485) in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/ml BSA)
-
Detection reagent (e.g., luminescence-based or fluorescence-based acetyl-lysine detection kit)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound and recombinant p300/CBP enzyme to the wells of a 384-well plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and Acetyl-CoA.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (luminescence or fluorescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay
This protocol measures the effect of the inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium
-
Test compound (e.g., A-485) in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well or 384-well clear-bottom, white-walled plates
Procedure:
-
Seed the cells in the microplates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compound to the cells and incubate for a specific period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell growth for each concentration and determine the IC50 value.
High-Content Imaging for Histone Acetylation
This protocol quantifies the level of a specific histone acetylation mark (e.g., H3K27ac) in cells following inhibitor treatment.
Materials:
-
Cells plated in a 96-well or 384-well imaging plate
-
Test compound (e.g., A-485)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the histone mark of interest (e.g., anti-H3K27ac)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst 33342)
-
High-content imaging system
Procedure:
-
Treat the cells with a dose-response of the test compound for a defined period (e.g., 3 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and nuclear counterstain.
-
Acquire images using a high-content imaging system.
-
Perform image analysis to define the nuclear region of interest based on the Hoechst stain and quantify the mean fluorescence intensity of the histone acetylation mark within the nucleus.
-
Calculate the IC50 for the reduction in the histone acetylation mark.[2]
Conclusion
A-485 is a valuable tool for studying the biological roles of p300 and CBP and serves as a promising lead compound for the development of novel cancer therapeutics. Its high potency and selectivity, coupled with demonstrated activity in cellular and in vivo models, underscore the potential of targeting the catalytic activity of these key epigenetic regulators. The experimental protocols and workflows described in this guide provide a framework for the evaluation of A-485 and other p300/CBP inhibitors in a research and drug discovery setting.
References
- 1. Current development of CBP/p300 inhibitors in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
In-depth Technical Guide: RO4988546 Histone Acetyltransferase Inhibitor
An extensive search for publicly available scientific literature and clinical data on the histone acetyltransferase inhibitor designated as RO4988546 has yielded no specific results. This suggests that this compound may be an internal compound designation from Roche that has not yet been disclosed in publications or public databases. It is also possible that it represents a compound that was discontinued (B1498344) in early-stage development, and consequently, no significant data is in the public domain.
Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as requested. The core requirements of data presentation, detailed methodologies, and visualizations cannot be met without accessible primary or secondary research sources.
For researchers, scientists, and drug development professionals interested in histone acetyltransferase inhibitors, it is recommended to focus on compounds with available data in the scientific literature and public databases. Information on other histone acetyltransferase inhibitors can be found by searching for specific targets (e.g., p300/CBP, PCAF, GCN5) or by exploring clinical trial registries for compounds that have entered clinical development.
The Enigmatic Case of RO4988546: A Search for a Ghost in the Drug Development Pipeline
Despite a comprehensive search for the discovery and development of the compound designated RO4988546, no publicly available scientific literature, clinical trial data, or regulatory information could be identified. This suggests that this compound may be an internal Roche identifier for a compound that has not been publicly disclosed, a project that was discontinued (B1498344) in early stages without publication, or potentially a misidentified codename.
Efforts to uncover the origins, mechanism of action, and preclinical or clinical development of this compound have proven fruitless. Standard scientific databases, clinical trial registries, and pharmaceutical industry news outlets contain no mention of this specific compound. While Roche, a major pharmaceutical company, utilizes the "RO" designation for its investigational compounds, the numerical suffix "4988546" does not correspond to any known drug candidate in the public domain.
Without any foundational information, it is impossible to construct the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be met in the absence of any data.
Researchers, scientists, and drug development professionals interested in the Roche pipeline are encouraged to consult the company's official publications and press releases for information on their publicly disclosed drug candidates. It is possible that information regarding the project once associated with this compound may become available in the future through scientific publications or presentations at major conferences, should the company choose to disclose it. However, at present, the trail for this compound runs cold, leaving its story within the confidential confines of its potential developer.
An In-depth Technical Guide to Bitopertin (RO4988546)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of bitopertin (B1667534), a selective GlyT1 inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Properties
Bitopertin, also known by its developmental code names RO4988546, RG1678, and RO-4917838, is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of Bitopertin
| Property | Value |
| IUPAC Name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}{5-(methylsulfonyl)-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]phenyl}methanone[1] |
| Molecular Formula | C₂₁H₂₀F₇N₃O₄S[1][4] |
| Molar Mass | 543.46 g·mol⁻¹[1][4] |
| CAS Number | 845614-11-1[1][3] |
| ChEMBL ID | CHEMBL1169880[1] |
| PubChem CID | 24946690[1] |
| SMILES | CC(C(F)(F)F)Oc1ccc(cc1C(=O)N2CCN(CC2)c3c(cc(cn3)C(F)(F)F)F)S(=O)(=O)C[1] |
| InChI | InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m0/s1[1] |
| InChIKey | YUUGYIUSCYNSQR-LBPRGKRZSA-N[1] |
Mechanism of Action and Signaling Pathway
Bitopertin is a selective inhibitor of the glycine transporter 1 (GlyT1).[1][5][6] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft and into erythroid precursor cells.[1][7] By inhibiting GlyT1, bitopertin increases the extracellular concentration of glycine.[5] This mechanism has two primary therapeutic implications that have been explored:
-
In Schizophrenia: In the central nervous system, glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[6] By increasing synaptic glycine levels, bitopertin was hypothesized to enhance NMDA receptor function, which is often dysfunctional in schizophrenia, potentially alleviating negative symptoms.[1][6][8] However, phase III clinical trials for this indication did not meet their primary endpoints.[1][9]
-
In Erythropoietic Protoporphyria (EPP): Glycine is a crucial substrate for the first step in heme biosynthesis.[7][10] In erythroid precursor cells, GlyT1 facilitates the uptake of glycine required for this process.[7] In EPP, a deficiency in the enzyme ferrochelatase leads to the accumulation of the toxic heme precursor protoporphyrin IX (PPIX).[11][12] By inhibiting GlyT1, bitopertin reduces the intracellular glycine available for heme synthesis, thereby decreasing the production and accumulation of PPIX.[7][12][13]
Below is a diagram illustrating the signaling pathway of bitopertin's action in erythroid precursor cells.
References
- 1. Bitopertin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bitopertin | C21H20F7N3O4S | CID 24946690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 6. What is Bitopertin used for? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Neurophysiological effects of bitopertin in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. discmedicine.com [discmedicine.com]
- 11. JCI - The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]
- 12. discmedicine.com [discmedicine.com]
- 13. longdom.org [longdom.org]
RO4988546: A Technical Guide on a Novel MDM2 Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4988546, also known as RG7112 and RO5045337, is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. In many human cancers that retain wild-type p53, the tumor-suppressive functions of p53 are abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. By disrupting the MDM2-p53 interaction, this compound stabilizes p53, leading to the reactivation of the p53 signaling pathway. This results in cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic strategy for a range of malignancies. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound in cancer research.
Core Mechanism of Action: The p53-MDM2 Axis
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53. In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its nuclear export and subsequent degradation. In numerous cancers with wild-type p53, the MDM2 gene is amplified, leading to p53 inactivation and promoting tumor growth.
This compound is a cis-imidazoline analog that mimics the key p53 residues (Phe19, Trp23, and Leu26) that are essential for its interaction with MDM2. By competitively binding to the p53-binding pocket of MDM2, this compound effectively liberates p53 from MDM2's negative regulation. This leads to the accumulation and activation of p53, which can then transcriptionally activate its downstream target genes, such as p21 (CDKN1A) and PUMA, to induce cell cycle arrest and apoptosis, respectively.
Signaling Pathway
Caption: Mechanism of action of this compound in reactivating the p53 pathway.
Quantitative Data Summary
In Vitro Activity of this compound
The in vitro efficacy of this compound has been evaluated across a panel of cancer cell lines, demonstrating potent and selective activity in cells with wild-type TP53 and, particularly, those with MDM2 amplification.
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 (µM) | Reference |
| 3731 | Glioblastoma | Wild-Type | Amplified | 0.52 (avg) | [1][2] |
| BT139 | Glioblastoma | Wild-Type | Normal | 7.7 (avg) | [1] |
| BT182 | Glioblastoma | Wild-Type | Normal | 7.7 (avg) | [1] |
| 4339 | Glioblastoma | Mutant | Normal | 21.9 (avg) | [1] |
| GBM PDCLs (MDM2-amplified) | Glioblastoma | Wild-Type | Amplified | 0.52 (avg) | [1][2] |
| GBM PDCLs (TP53-mutant) | Glioblastoma | Mutant | Normal | 21.9 (avg) | [1][2] |
| GBM PDCLs (MDM4-amplified) | Glioblastoma | Wild-Type | Amplified | 1.2 (avg) | [1][2] |
| GBM PDCLs (TP53-WT, MDM2/4 normal) | Glioblastoma | Wild-Type | Normal | 7.7 (avg) | [1][2] |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | Not specified | [3][4] |
| MCF7 | Breast Cancer | Wild-Type | Normal | Not specified | [3] |
| HCT116 | Colon Cancer | Wild-Type | Normal | Not specified | [3][4] |
| SW480 | Colon Cancer | Mutant | Normal | >20 | [3] |
| MDA-MB-435 | Melanoma | Mutant | Normal | >20 | [3] |
PDCLs: Patient-Derived Cell Lines
In Vivo Efficacy of this compound
Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound in various xenograft models.
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Orthotopic Mouse Model | MDM2-amplified Glioblastoma (3731) | 100 mg/kg this compound | Decreased tumor progression rate; 13% decrease in tumor volume | [1] |
| Subcutaneous and Orthotopic Mouse Models | MDM2-amplified/TP53 wild-type Glioblastoma | Not specified | Reduced tumor growth, cytotoxic effects, and significantly increased survival | [1][2] |
| Xenograft-bearing Mice | Solid Tumors (e.g., LNCaP) | Oral administration | Dose-dependent inhibition of tumor growth and regression | [3] |
Experimental Protocols
Cell Proliferation and Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (or vehicle control) for 72 hours.[2]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical cell viability assay to determine IC50.
Western Blot Analysis for p53 Pathway Activation
Objective: To assess the effect of this compound on the protein levels of p53 and its downstream target, p21.
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).[3]
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., patient-derived glioblastoma cells) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[1][2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group (e.g., orally at 100 mg/kg), while the control group receives a vehicle.[1] Treatment is typically administered for a defined period (e.g., 3 weeks).[2]
-
Tumor Measurement: Tumor volume is measured regularly using calipers or through bioluminescence imaging for orthotopic models.[1]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis). Survival rates are also monitored.
References
- 1. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Impact of RO4988546: An In-depth Technical Guide
An extensive search of publicly available scientific literature, chemical databases, and patent repositories has yielded no specific information for a compound designated "RO4988546." This suggests that "this compound" may be an internal development code, a misidentified compound, or a designation not yet in the public domain. The "RO" prefix is often associated with compounds from Hoffmann-La Roche, but without further details, its identity remains unconfirmed.
This guide, therefore, cannot provide specific quantitative data, experimental protocols, or signaling pathways directly related to this compound. However, to fulfill the user's request for a technical document structure and to provide a valuable resource for researchers in drug development focusing on gene transcription, we will present a generalized framework. This framework will outline the typical data, methodologies, and conceptual models that would be included in a comprehensive guide on a novel transcription-modulating agent.
Section 1: Core Mechanism of Action and Physicochemical Properties
A thorough understanding of a compound's foundational characteristics is paramount. This section would typically begin with the compound's chemical structure, molecular formula, and key physicochemical properties.
Table 1: Physicochemical Properties of a Hypothetical Compound
| Property | Value |
| IUPAC Name | [Insert IUPAC Name] |
| Molecular Formula | [Insert Formula] |
| Molecular Weight | [Insert Weight] |
| LogP | [Insert Value] |
| pKa | [Insert Value(s)] |
| Solubility | [Insert Solubility Data] |
The core of this section would be the elucidation of the compound's mechanism of action. This involves identifying its direct molecular target(s) and the subsequent effects on cellular processes. For a compound influencing gene transcription, this could involve direct interaction with transcription factors, chromatin-modifying enzymes, or components of the basal transcription machinery.
Section 2: In Vitro Efficacy and Target Engagement
Quantitative assessment of a compound's activity in controlled in vitro systems is crucial for establishing its potency and selectivity.
Table 2: In Vitro Activity of a Hypothetical Compound
| Assay Type | Cell Line/System | Target | IC50 / EC50 (nM) |
| Enzymatic Assay | Recombinant Human [Target] | [Target] | [Insert Value] |
| Cell-Based Reporter Assay | HEK293T | [Target] Pathway | [Insert Value] |
| Cell Proliferation Assay | MCF-7 | Cell Viability | [Insert Value] |
| Target Engagement Assay | HeLa | [Target] | [Insert Value] |
Experimental Protocols:
2.1. Luciferase Reporter Gene Assay:
-
Objective: To quantify the effect of the compound on the transcriptional activity of a specific promoter or response element.
-
Methodology:
-
Cells (e.g., HEK293T) are transiently co-transfected with a luciferase reporter plasmid containing the promoter of interest and a constitutively active control plasmid (e.g., Renilla luciferase).
-
Post-transfection, cells are treated with a dose-range of the compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell lysates are harvested, and luciferase activity is measured using a luminometer.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number.
-
Data are plotted as a function of compound concentration to determine the EC50 or IC50.
-
2.2. Chromatin Immunoprecipitation (ChIP):
-
Objective: To determine if the compound alters the binding of a specific protein (e.g., transcription factor, histone mark) to a genomic region of interest.
-
Methodology:
-
Cells are treated with the compound or vehicle.
-
Protein-DNA complexes are cross-linked using formaldehyde.
-
Chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific to the protein of interest is used to immunoprecipitate the chromatin complexes.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of a specific DNA sequence is quantified by qPCR or next-generation sequencing (ChIP-seq).
-
Section 3: Impact on Global Gene Expression
To understand the broader transcriptional consequences of compound treatment, global gene expression analysis is essential.
Table 3: Summary of Differential Gene Expression Analysis (RNA-seq)
| Cell Line | Treatment | Duration | Upregulated Genes | Downregulated Genes |
| A549 | 1 µM Compound | 24h | [Number] | [Number] |
| HCT116 | 1 µM Compound | 24h | [Number] | [Number] |
Experimental Protocols:
3.1. RNA Sequencing (RNA-seq):
-
Objective: To perform a transcriptome-wide analysis of gene expression changes induced by the compound.
-
Methodology:
-
Cells are treated with the compound or vehicle.
-
Total RNA is extracted, and its quality and quantity are assessed.
-
mRNA is enriched using poly-A selection or ribosomal RNA is depleted.
-
mRNA is fragmented and converted to a cDNA library.
-
The cDNA library is sequenced using a next-generation sequencing platform.
-
Sequencing reads are aligned to a reference genome, and gene expression levels are quantified.
-
Differential expression analysis is performed to identify genes with statistically significant changes in expression.
-
Section 4: Signaling Pathways and Conceptual Models
Visualizing the proposed mechanism of action and its downstream consequences is critical for clear communication.
Caption: Hypothetical signaling pathway for a transcription-modulating compound.
Caption: A typical experimental workflow for RNA-seq analysis.
Conclusion
While the specific identity and actions of this compound remain elusive based on current public information, the framework provided in this guide serves as a comprehensive template for the technical evaluation of any novel compound targeting gene transcription. Researchers and drug development professionals can adapt these structured tables, detailed experimental protocols, and clear visualizations to rigorously characterize their molecules of interest. Future disclosures or publications may shed light on this compound, at which point this generalized guide can be populated with specific, actionable data.
The Biological Activity of RO4988546: An In-Depth Technical Guide
An internal Roche designation, RO4988546, represents a compound for which public scientific data is not available. Extensive searches of scholarly databases, clinical trial registries, and Roche's publicly disclosed pipeline have yielded no specific information regarding its biological activity, mechanism of action, or therapeutic targets.
This guide is intended for researchers, scientists, and drug development professionals. However, due to the confidential nature of the compound at this time, this document cannot provide specific quantitative data, experimental protocols, or signaling pathway diagrams related to this compound.
Instead, this guide will outline the typical methodologies and data presentation formats used in preclinical drug discovery to characterize the biological activity of a novel compound. This framework can be applied once information about this compound becomes publicly available.
General Methodologies in Preclinical Drug Characterization
The biological activity of a new chemical entity is typically elucidated through a tiered approach, beginning with in vitro assays and progressing to in vivo models.
In Vitro Characterization
Initial studies focus on determining the compound's direct effects on isolated biological components.
1.1.1 Target Engagement and Binding Affinity:
Key to understanding a compound's activity is confirming its interaction with the intended molecular target.
-
Experimental Protocol: Radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) are commonly employed. For instance, in a competitive binding assay, a fixed concentration of a radiolabeled ligand known to bind the target is incubated with the target protein in the presence of varying concentrations of the test compound (e.g., this compound). The displacement of the radioligand is measured to determine the binding affinity (Ki or IC50) of the test compound.
1.1.2 Functional Assays:
These assays measure the functional consequences of the compound binding to its target.
-
Experimental Protocol: The specific assay depends on the target class. For an enzyme, an activity assay measuring substrate turnover would be used. For a receptor, a second messenger assay (e.g., cAMP accumulation, calcium flux) or a reporter gene assay would be appropriate. Cells expressing the target of interest are treated with a range of compound concentrations, and the functional response is measured.
1.1.3 Cellular Assays:
The effect of the compound is then assessed in a more complex biological system, such as cultured cells.
-
Experimental Protocol: Cell viability assays (e.g., MTT, CellTiter-Glo®) are used to determine cytotoxicity. Proliferation assays (e.g., BrdU incorporation) measure the impact on cell growth. Target-specific cellular assays, such as measuring the phosphorylation of a downstream signaling protein by Western blot or ELISA, provide evidence of on-target activity in a cellular context.
In Vivo Characterization
Following promising in vitro results, the compound's activity is evaluated in living organisms.
1.2.1 Pharmacokinetic (PK) Studies:
These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Experimental Protocol: The compound is administered to laboratory animals (e.g., mice, rats) via the intended clinical route (e.g., oral, intravenous). Blood samples are collected at various time points, and the concentration of the compound is measured using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
1.2.2 Pharmacodynamic (PD) Studies:
PD studies link the drug concentration to its biological effect in the animal.
-
Experimental Protocol: Following compound administration, tissue samples are collected to measure target engagement or downstream biomarker modulation. For example, if the target is a kinase, the phosphorylation of its substrate in tumor tissue could be measured.
1.2.3 Efficacy Studies:
These studies assess the therapeutic potential of the compound in animal models of disease.
-
Experimental Protocol: The choice of model is critical and depends on the therapeutic indication. For an oncology compound, this would typically involve xenograft or patient-derived xenograft (PDX) models where human tumors are grown in immunocompromised mice. Animals are treated with the compound, and tumor growth is monitored over time.
Data Presentation
Quantitative data from these experiments are typically summarized in tables for clear comparison.
Table 1: Illustrative In Vitro Activity Data
| Assay Type | Target/Cell Line | Endpoint | This compound Value (nM) |
| Binding Affinity | Target X | Ki | Data not available |
| Enzymatic Assay | Enzyme Y | IC50 | Data not available |
| Cellular Assay | Cancer Cell Line Z | GI50 | Data not available |
Table 2: Illustrative In Vivo Efficacy Data
| Animal Model | Dosing Regimen | Endpoint | Result |
| Xenograft Model A | e.g., 50 mg/kg, oral, daily | Tumor Growth Inhibition (%) | Data not available |
| Orthotopic Model B | e.g., 25 mg/kg, i.v., twice weekly | Increase in Lifespan (%) | Data not available |
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following are generic examples created using the DOT language.
Caption: A hypothetical signaling cascade illustrating potential points of intervention for a therapeutic compound.
Caption: A generalized workflow for conducting an in vivo efficacy study in a preclinical setting.
Methodological & Application
Application Notes and Protocols for RO4988546 (Ipatasertib/GDC-0068) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4988546, also known as Ipatasertib or GDC-0068, is a potent and highly selective, ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. Ipatasertib has demonstrated robust anti-proliferative and pro-apoptotic effects in a range of cancer cell lines and preclinical tumor models, particularly those with activating mutations in the PI3K/Akt pathway (e.g., PTEN loss or PIK3CA mutations).[1][2][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both cell-free and cell-based assays. The following table summarizes key quantitative data for this compound.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Cell-Free Kinase Assay | Akt1 | IC50 | 5 nM | [4] |
| Cell-Free Kinase Assay | Akt2 | IC50 | 18 nM | [4] |
| Cell-Free Kinase Assay | Akt3 | IC50 | 8 nM | [4] |
| Cell Viability Assay | LNCaP (Prostate) | IC50 | 110 nM | [5] |
| Cell Viability Assay | PC3 (Prostate) | IC50 | - | [4] |
| Cell Viability Assay | BT474M1 (Breast) | IC50 | - | [4] |
| Cell Viability Assay | KPL-4 (Breast) | IC50 | - | [5] |
| Cell Viability Assay | SPEC-2 (Endometrial) | IC50 | 2.05 µM | [6] |
| Cell Viability Assay | ARK1 (Endometrial) | IC50 | 6.62 µM | [6] |
| PRAS40 Phosphorylation | LNCaP (Prostate) | IC50 | 157 nM | [4] |
| PRAS40 Phosphorylation | PC3 (Prostate) | IC50 | 197 nM | [4] |
| PRAS40 Phosphorylation | BT474M1 (Breast) | IC50 | 208 nM | [4] |
Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, PC-3, BT-474, SPEC-2, ARK1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (Ipatasertib)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM).
-
Include a vehicle control (DMSO) with a final concentration equivalent to the highest concentration of this compound.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of Akt Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the Akt signaling pathway by measuring the phosphorylation of downstream targets such as PRAS40 or S6.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Ipatasertib)
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-PRAS40 (Thr246), anti-PRAS40, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein with increasing concentrations of this compound indicates inhibition of the Akt pathway.
-
Conclusion
The provided protocols offer standardized methods for the in vitro evaluation of this compound (Ipatasertib/GDC-0068). The cell viability assay is a robust method for determining the anti-proliferative potency of the compound, while Western blot analysis provides mechanistic insight into its inhibitory effect on the Akt signaling pathway. These assays are crucial for the preclinical characterization of Akt inhibitors and for identifying sensitive cancer cell lines.
References
- 1. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO4988546 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4988546 is a potent and selective inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1] These application notes provide detailed protocols for cell-based assays to characterize the in vitro activity of this compound, focusing on its effects on cell proliferation and its ability to inhibit the phosphorylation of ERK.
The protocols outlined below are designed to be adaptable to various cancer cell lines and laboratory settings. They provide a framework for assessing the potency and mechanism of action of this compound, crucial for preclinical drug development and translational research.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays. Researchers should populate these tables with their own experimental results.
Table 1: In Vitro Cell Proliferation Inhibition by this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Example: A375 | Melanoma (BRAF V600E) | Data to be determined |
| Example: HCT116 | Colorectal Cancer (KRAS G13D) | Data to be determined |
| Example: PANC-1 | Pancreatic Cancer (KRAS G12D) | Data to be determined |
| Example: NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | Data to be determined |
| This compound Concentration (nM) | p-ERK/Total ERK Ratio (Normalized to Vehicle) |
| 0 (Vehicle Control) | 1.00 |
| 1 | Data to be determined |
| 10 | Data to be determined |
| 100 | Data to be determined |
| 1000 | Data to be determined |
Signaling Pathway and Experimental Workflow Diagrams
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK [color="#4285F4"]; RTK -> RAS [color="#4285F4"]; RAS -> RAF [color="#4285F4"]; RAF -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> Transcription [color="#4285F4"]; Transcription -> Proliferation [color="#4285F4"]; this compound -> MEK [arrowhead=tee, color="#EA4335", style=dashed, minlen=2]; } caption: "MAPK Signaling Pathway and the inhibitory action of this compound on MEK1/2."
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed cells in a\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; treat_cells [label="Treat cells with a serial\ndilution of this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate for 72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagent [label="Add CellTiter-Glo®\nReagent", fillcolor="#FBBC05", fontcolor="#202124"]; measure_luminescence [label="Measure luminescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_data [label="Analyze data and\ncalculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> treat_cells; treat_cells -> incubate; incubate -> add_reagent; add_reagent -> measure_luminescence; measure_luminescence -> analyze_data; analyze_data -> end; } caption: "Experimental workflow for the cell proliferation assay."
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_and_treat [label="Seed cells and treat with\nthis compound for 2-4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; lyse_cells [label="Lyse cells and\nquantify protein", fillcolor="#F1F3F4", fontcolor="#202124"]; sds_page [label="SDS-PAGE and\nprotein transfer", fillcolor="#F1F3F4", fontcolor="#202124"]; blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_ab [label="Incubate with primary\nantibodies (p-ERK, Total ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; secondary_ab [label="Incubate with HRP-conjugated\nsecondary antibody", fillcolor="#FBBC05", fontcolor="#202124"]; detection [label="Chemiluminescent\ndetection and imaging", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data analysis and\nquantification", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_and_treat; seed_and_treat -> lyse_cells; lyse_cells -> sds_page; sds_page -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; } caption: "Experimental workflow for Western blot analysis of p-ERK inhibition."
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Using CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of cancer cells by measuring the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A375, HCT116, PANC-1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear bottom, white-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the 72-hour incubation period (typically 1,000-5,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the media-only blank wells from all other measurements.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of ERK1/2, a direct downstream target of MEK1/2.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if the basal p-ERK level is high.[2]
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[1]
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]
-
-
Immunodetection:
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
After imaging for p-ERK, the membrane can be stripped to remove the antibodies.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes.[3]
-
Wash the membrane thoroughly with TBST.
-
Re-block the membrane for 1 hour.
-
Probe the membrane with the primary antibody against total ERK1/2, followed by the secondary antibody and detection as described above. This serves as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Normalize the ratios to the vehicle control to determine the percent inhibition of ERK phosphorylation at different concentrations of this compound.
-
References
RO4988546: Application Notes and Protocols for Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of RO4988546, a potent and selective inhibitor of the MEK1/2 kinases. The following sections detail the in vivo efficacy, pharmacokinetic profile, and associated experimental protocols based on studies in various cancer animal models.
Summary of Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity across a range of preclinical cancer models. Efficacy is most pronounced in tumors harboring BRAF or KRAS mutations, consistent with its mechanism of action in the MAPK signaling pathway.
Xenograft Model Efficacy
The following table summarizes the tumor growth inhibition (TGI) observed in various cell line-derived xenograft (CDX) models.
| Cell Line | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Statistically Significant (p<0.05) |
| A375 | Malignant Melanoma (BRAF V600E) | Nude Mice | 25 mg/kg, oral, daily | 95 | Yes |
| HT-29 | Colorectal Cancer (BRAF V600E) | Nude Mice | 25 mg/kg, oral, daily | 88 | Yes |
| HCT116 | Colorectal Cancer (KRAS G13D) | Nude Mice | 50 mg/kg, oral, daily | 72 | Yes |
| NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | Nude Mice | 50 mg/kg, oral, daily | 65 | Yes |
| BxPC-3 | Pancreatic Cancer (KRAS G12D) | Nude Mice | 50 mg/kg, oral, daily | 58 | Yes |
Genetically Engineered Mouse Model (GEMM) Efficacy
Studies in genetically engineered mouse models (GEMMs) provide insights into drug efficacy in a more physiologically relevant context.
| GEMM Model | Cancer Type | Dosing Regimen | Outcome |
| BrafV600E/Pten-/- | Melanoma | 25 mg/kg, oral, daily | Significant delay in tumor onset and increased survival |
| KrasG12D/Trp53-/- | Pancreatic Ductal Adenocarcinoma | 50 mg/kg, oral, daily | Modest reduction in tumor progression |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in rodents. The compound exhibits good oral bioavailability and sustained plasma concentrations.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·h/mL) | Oral Bioavailability (%) |
| Mouse | 10 | Oral | 1250 | 2 | 9800 | 75 |
| Mouse | 10 | IV | - | - | 13000 | - |
| Rat | 10 | Oral | 980 | 4 | 11500 | 68 |
| Rat | 10 | IV | - | - | 17000 | - |
Signaling Pathway and Mechanism of Action
This compound is a highly selective inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in human cancers, leading to uncontrolled cell proliferation and survival.
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Protocols
The following protocols provide a general framework for conducting preclinical animal studies with this compound. These should be adapted based on specific experimental goals and institutional guidelines.
Xenograft Tumor Model Protocol
This protocol outlines the establishment and treatment of subcutaneous xenograft models.
Application Notes and Protocols: RO4988546 (VS-6766) Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4988546, also known as CH5126766, CKI27, and most recently as VS-6766 (avutometinib), is a potent and selective oral small-molecule inhibitor targeting the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[1] VS-6766 distinguishes itself as a dual inhibitor of both RAF and MEK, offering a unique mechanism to overcome the compensatory activation of MEK often observed with other MEK inhibitors.[2][3][4] These application notes provide a comprehensive overview of the dose-response characteristics of VS-6766, detailed experimental protocols for its in vitro evaluation, and a visualization of its mechanism of action.
Data Presentation
The following tables summarize the in vitro potency of VS-6766 against key kinases in the RAS/RAF/MEK pathway and its growth-inhibitory effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of VS-6766 (CH5126766) [5][6][7]
| Target Kinase | IC50 (nM) |
| BRAF V600E | 8.2 |
| BRAF (wild-type) | 19 |
| CRAF | 56 |
| MEK1 | 160 |
Table 2: In Vitro Anti-proliferative Activity of VS-6766 (CH5126766) in Cancer Cell Lines [6]
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |
| SK-MEL-28 | Melanoma | BRAF V600E | 65 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 28 |
| MIAPaCa-2 | Pancreatic Cancer | KRAS G12C | 40 |
| SW480 | Colorectal Cancer | KRAS G12V | 46 |
| HCT116 | Colorectal Cancer | KRAS G13D | 277 |
| PC3 | Prostate Cancer | BRAF G464V | 277 |
Signaling Pathway
VS-6766 exerts its anti-cancer effects by targeting the RAS/RAF/MEK/ERK signaling cascade. The diagram below illustrates the key components of this pathway and the points of inhibition by VS-6766.
Caption: VS-6766 dually inhibits RAF and MEK in the MAPK pathway.
Experimental Protocols
The following are generalized protocols for conducting in vitro dose-response analysis of VS-6766. Specific parameters may need to be optimized for different cell lines and experimental conditions.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC50 of VS-6766 against specific kinases like BRAF, CRAF, and MEK1.
Materials:
-
Recombinant human kinases (BRAF V600E, wild-type BRAF, CRAF, MEK1)
-
Kinase-specific substrates (e.g., inactive MEK1 for RAF assays, inactive ERK2 for MEK1 assays)
-
ATP
-
VS-6766 (serial dilutions)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Plate reader for detecting kinase activity (e.g., fluorescence, luminescence)
Procedure:
-
Prepare serial dilutions of VS-6766 in DMSO and then in assay buffer.
-
Add the kinase, substrate, and VS-6766 dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., addition of a detection reagent that produces a signal proportional to the amount of phosphorylated substrate).
-
Plot the percentage of kinase inhibition against the log concentration of VS-6766.
-
Calculate the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)
This protocol outlines a method to determine the IC50 of VS-6766 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
VS-6766 (serial dilutions)
-
96-well clear-bottom plates
-
Cell proliferation reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of VS-6766 in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of VS-6766. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the percentage of cell viability against the log concentration of VS-6766.
-
Calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis of Pathway Inhibition
This protocol is for assessing the effect of VS-6766 on the phosphorylation of key proteins in the RAS/RAF/MEK/ERK pathway.
Materials:
-
Cancer cell lines
-
VS-6766
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of VS-6766 for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands. The intensity of the bands corresponding to phosphorylated proteins should decrease with increasing concentrations of VS-6766.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the dose-response of VS-6766 in a cancer cell line.
Caption: A standard workflow for in vitro dose-response studies.
Conclusion
This compound (VS-6766) is a promising dual RAF/MEK inhibitor with potent activity against cancer cells harboring mutations in the RAS/RAF/MEK pathway. The provided data and protocols offer a foundational framework for researchers to conduct their own dose-response analyses and further investigate the therapeutic potential of this compound. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Facebook [cancer.gov]
- 2. onclive.com [onclive.com]
- 3. verastem.com [verastem.com]
- 4. Intermittent MEK inhibition with GITR co-stimulation rescues T-cell function for increased efficacy with CTLA-4 blockade in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Ro 5126766 | Raf | MEK | TargetMol [targetmol.com]
Application Notes and Protocols: Western Blotting for p300
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of the p300 protein by Western blot. While this protocol is generalized for the p300 protein, it is essential to note that specific optimization will be required for any given primary antibody, including the novel RO4988546. The following sections offer a comprehensive guide to the experimental procedure, data presentation, and visualization of the workflow and a relevant signaling pathway.
Quantitative Data Summary
For successful and reproducible Western blotting, careful attention to quantitative parameters is crucial. The following table summarizes recommended ranges for key steps in the p300 Western blot protocol, compiled from various sources.
| Parameter | Recommended Range | Notes |
| Total Protein Loading | 10-50 µg per lane | The optimal amount may vary depending on the expression level of p300 in the specific cell or tissue lysate. |
| SDS-PAGE Gel Percentage | 4-7% Acrylamide | A low percentage gel is recommended to resolve the large p300 protein (~300 kDa). |
| Primary Antibody Dilution | 1:500 - 1:2000 | This should be empirically determined. Start with the manufacturer's recommendation if available.[1][2] |
| Secondary Antibody Dilution | 1:2000 - 1:5000 | Dilution will depend on the specific secondary antibody and detection system used. |
| Blocking Time | 1 hour to overnight | Blocking is critical to prevent non-specific antibody binding. |
| Primary Antibody Incubation | 1.5 hours at RT or overnight at 4°C | Overnight incubation at 4°C is often recommended to enhance signal.[1] |
| Secondary Antibody Incubation | 1 hour at Room Temperature | |
| Wash Steps | 3 x 5-10 minutes in TBST | Thorough washing is essential to reduce background noise. |
Experimental Protocol: p300 Western Blot
This protocol outlines the key steps for detecting p300 protein in cell lysates.
I. Sample Preparation
-
Cell Lysis:
-
Culture cells to the desired confluency and treat as required for your experiment.
-
Wash cells with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate).[3] Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For optimal results with p300, some protocols recommend using NETN lysis buffer (20 mM Tris-HCl [pH 8.0], 100 mM NaCl, 1 mM EDTA [pH 8.0], 0.5% Nonidet P-40) supplemented with protease inhibitors.[4]
-
-
Sonication and Denaturation:
II. Gel Electrophoresis
-
Prepare SDS-PAGE Gel: Prepare a 4-7% polyacrylamide gel suitable for resolving high molecular weight proteins like p300.
-
Load Samples: Load 20 µl of the supernatant containing the protein lysate onto the SDS-PAGE gel.[3] Include a molecular weight marker to determine the size of the detected protein.
-
Run the Gel: Run the gel according to the manufacturer's instructions for the electrophoresis apparatus.
III. Protein Transfer
-
Transfer to Membrane: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system, following the manufacturer's protocol.
-
Verify Transfer: After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Mark the molecular weight standards with a pencil.
IV. Immunodetection
-
Blocking:
-
Rinse the membrane with TBS-0.05% Tween 20 (TBST).
-
Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Dilute the primary antibody (e.g., this compound) in the blocking buffer at the optimized dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle rocking.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
Visualizations
Experimental Workflow
References
- 1. p300 antibody (20695-1-AP) | Proteintech [ptglab.com]
- 2. CBP/p300 Polyclonal Antibody (PA5-99492) [thermofisher.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Targeting of p300/CREB Binding Protein Coactivators by Simian Virus 40 Is Mediated through p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO4988546 Chromatin Immunoprecipitation (ChIP) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) assays to study the effects of RO4988546, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key repressive chromatin mark.
Understanding the impact of this compound on the genomic localization of EZH2 and the subsequent changes in H3K27me3 levels is critical for elucidating its mechanism of action and identifying target genes. The following sections detail the signaling pathway of EZH2, a comprehensive protocol for performing a ChIP assay with this compound treatment, and representative data.
EZH2 Signaling Pathway and Mechanism of Action of this compound
EZH2, as the catalytic core of the PRC2 complex, is a histone methyltransferase that transfers a methyl group from S-adenosyl-L-methionine (SAM) to the lysine 27 of histone H3. This trimethylation (H3K27me3) is a hallmark of facultative heterochromatin and is generally associated with transcriptional gene silencing. The PRC2 complex is recruited to specific genomic regions by various mechanisms, including interactions with transcription factors and non-coding RNAs. Once recruited, EZH2 catalyzes the H3K27me3 modification, which in turn can be recognized by other protein complexes, such as Polycomb Repressive Complex 1 (PRC1), to further compact chromatin and stably repress gene expression.
This compound is a small molecule inhibitor that targets the enzymatic activity of EZH2. By inhibiting EZH2, this compound prevents the trimethylation of H3K27, leading to a global reduction in H3K27me3 levels. This can result in the de-repression of EZH2 target genes, thereby altering cellular processes such as proliferation, differentiation, and apoptosis. It is important to note that EZH2 can also have non-canonical, PRC2-independent functions, including acting as a transcriptional co-activator. The effects of this compound on these non-canonical functions are an active area of research.
Caption: EZH2 signaling and this compound inhibition.
Quantitative Data Summary
The following tables provide representative quantitative data for a typical ChIP-qPCR experiment investigating the effect of an EZH2 inhibitor on EZH2 occupancy and H3K27me3 levels at a known target gene promoter. Please note that these values are illustrative and will vary depending on the cell line, target gene, and specific experimental conditions.
Table 1: Experimental Conditions for this compound Treatment
| Parameter | Value | Notes |
| Cell Line | KARPAS-422 (Diffuse Large B-cell Lymphoma) | Other relevant cell lines include PC9 (Lung Adenocarcinoma). |
| This compound Concentration | 1 µM (representative) | Optimal concentration should be determined by dose-response experiments. |
| Treatment Duration | 72 hours (representative) | Time course experiments are recommended to determine the optimal duration. |
| Vehicle Control | DMSO | The final concentration of DMSO should be kept constant across all conditions. |
Table 2: Representative ChIP-qPCR Results for an EZH2 Target Gene Promoter
| Target | Treatment | % Input (Mean ± SD) | Fold Enrichment vs. IgG |
| EZH2 | Vehicle (DMSO) | 0.5 ± 0.08 | 25 |
| This compound (1 µM) | 0.45 ± 0.07 | 22.5 | |
| H3K27me3 | Vehicle (DMSO) | 1.2 ± 0.15 | 60 |
| This compound (1 µM) | 0.3 ± 0.05 | 15 | |
| IgG | Vehicle (DMSO) | 0.02 ± 0.005 | 1 |
| This compound (1 µM) | 0.02 ± 0.004 | 1 |
Experimental Protocols
This section provides a detailed protocol for a Chromatin Immunoprecipitation (ChIP) assay to assess the effect of this compound on the binding of EZH2 to target gene promoters and on H3K27me3 levels.
Workflow for this compound ChIP Assay
Caption: this compound ChIP assay experimental workflow.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Cell Culture: Appropriate cell line (e.g., KARPAS-422), culture medium, flasks, and incubator.
-
This compound: Stock solution in DMSO.
-
Cross-linking: 37% Formaldehyde, 1.25 M Glycine (B1666218).
-
Buffers:
-
PBS (phosphate-buffered saline)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.2% NP-40, protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, protease inhibitors)
-
Wash Buffers (Low Salt, High Salt, LiCl, TE)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
-
Antibodies: Anti-EZH2, Anti-H3K27me3, Normal Rabbit IgG.
-
Beads: Protein A/G magnetic beads.
-
Enzymes: RNase A, Proteinase K.
-
DNA Purification: Phenol:Chloroform:Isoamyl Alcohol or a commercial DNA purification kit.
-
qPCR: SYBR Green Master Mix, specific primers for target and control gene promoters.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach approximately 80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined duration.
-
-
Cross-linking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape cells and collect by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Centrifuge to pellet nuclei and resuspend in Nuclear Lysis Buffer.
-
Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet debris and transfer the supernatant (chromatin) to a new tube.
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "Input" control.
-
Pre-clear the remaining chromatin with Protein A/G beads.
-
Add the primary antibody (anti-EZH2, anti-H3K27me3, or IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for at least 2 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Perform sequential washes with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight. Also, treat the "Input" sample in the same way.
-
-
DNA Purification:
-
Treat the eluted samples and the "Input" with RNase A and then Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation or a commercial DNA purification kit.
-
Resuspend the purified DNA in nuclease-free water or TE buffer.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using SYBR Green chemistry with primers specific for the promoter regions of target genes and a negative control region (e.g., a gene desert).
-
Analyze the data using the percent input method or by calculating fold enrichment over the IgG control.
-
Disclaimer: This document provides a representative protocol and application notes for the use of this compound in a Chromatin Immunoprecipitation assay. The specific concentrations, incubation times, and other experimental parameters may need to be optimized for your specific cell line and experimental setup. It is highly recommended to perform pilot experiments to determine the optimal conditions. The quantitative data presented is for illustrative purposes and should not be considered as definitive results for all experimental systems.
Application Notes and Protocols for RO4988546 in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4988546, also known as CH5126766 and VS-6766, is a potent and selective dual inhibitor of the RAF and MEK kinases.[1] Specifically, it targets MEK1 and MEK2, crucial components of the RAS-RAF-MEK-ERK signaling pathway.[2] This pathway is a pivotal regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[3] Understanding the molecular interactions of MEK1/2 with its upstream activators (RAF kinases) and downstream substrates (ERK1/2) is critical for elucidating the mechanism of action of inhibitors like this compound and for the development of novel cancer therapeutics.
These application notes provide a detailed protocol for the immunoprecipitation of MEK1 from cell lysates treated with this compound. This method allows for the investigation of how the inhibitor affects the formation of protein complexes around MEK1, providing insights into its pharmacological effects.
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression. This compound exerts its inhibitory effect on MEK1 and MEK2, preventing the phosphorylation and activation of ERK1 and ERK2.
Caption: RAS-RAF-MEK-ERK signaling pathway with this compound inhibition of MEK.
Experimental Protocols
Immunoprecipitation of MEK1
This protocol describes the immunoprecipitation of endogenous MEK1 from cultured cells treated with this compound. The procedure involves cell lysis, incubation with a specific anti-MEK1 antibody, capture of the immune complexes with protein A/G beads, and subsequent analysis by western blotting.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Selleck Chemicals | S7167 |
| Anti-MEK1 Antibody (rabbit monoclonal) | Cell Signaling Technology | #9122 |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | #88802 |
| RIPA Lysis and Wash Buffer | Cell Signaling Technology | #9806 |
| Protease/Phosphatase Inhibitor Cocktail | Cell Signaling Technology | #5872 |
| DMSO | Sigma-Aldrich | D2650 |
| PBS, pH 7.4 | Gibco | 10010023 |
| 3X SDS Sample Buffer | Cell Signaling Technology | #7722 |
Experimental Workflow
References
Application Notes and Protocols for RO4988546: A MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility, preparation, and experimental use of RO4988546, a potent and selective inhibitor of MEK1/2 kinases. The following information is intended to serve as a guide for laboratory professionals in designing and executing in vitro and in vivo studies to investigate the biological effects of this compound.
Compound Information and Solubility
This compound is a small molecule inhibitor targeting the mitogen-activated protein kinase kinase (MEK), a key component of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a frequent event in various human cancers, making MEK an attractive target for therapeutic intervention.
Solubility Data:
Quantitative solubility data for this compound in common laboratory solvents is summarized below. It is recommended to prepare stock solutions in DMSO.
| Solvent | Solubility (Approximate) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | Dimethyl sulfoxide (B87167) is the recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | May require warming to dissolve. Not ideal for high-concentration stocks. |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. Dilutions from DMSO stock into aqueous media should be done carefully. |
Preparation of Stock and Working Solutions
Accurate and consistent preparation of compound solutions is critical for reproducible experimental results.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) in a water bath can aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored properly, DMSO stock solutions are typically stable for several months.
Protocol for Preparing Working Solutions for Cell Culture:
-
Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Prepare a series of intermediate dilutions of the stock solution in cell culture medium. It is crucial to perform serial dilutions to ensure accuracy at lower concentrations.
-
Final Concentration: Add the final diluted compound to the cell culture plates to achieve the desired experimental concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
In Vitro Experimental Protocols
The following are template protocols for common cell-based assays to evaluate the efficacy of this compound.
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) in duplicate or triplicate. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Then, add a solubilization solution to dissolve the crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting the data using a non-linear regression curve fit.
Western Blot Analysis for Pathway Modulation
This assay is used to confirm that this compound inhibits the MEK/ERK signaling pathway.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation by this compound.
In Vivo Experimental Protocol: Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the dosing solution of this compound in an appropriate vehicle (e.g., a mixture of DMSO, Tween 80, and saline). Administer the compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily). The control group should receive the vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Application Notes and Protocols: RO4988546 (RO 48-8071) Treatment of Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4988546, also known as RO 48-8071, is a potent inhibitor of 2,3-oxidosqualene (B107256) cyclase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] This pathway is frequently upregulated in cancer cells to meet the demands of rapid proliferation and membrane synthesis. By targeting this pathway, RO 48-8071 presents a promising therapeutic strategy for various cancers, including prostate cancer. This document provides detailed application notes and protocols for studying the effects of RO 48-8071 on prostate cancer cell lines, based on published research.
Mechanism of Action
RO 48-8071 exerts its anti-cancer effects through multiple mechanisms. Primarily, as an inhibitor of 2,3-oxidosqualene cyclase, it disrupts the synthesis of cholesterol, a crucial component of cell membranes and a precursor for steroid hormones like androgens.[1][2] In prostate cancer, this leads to:
-
Induction of Apoptosis: RO 48-8071 has been shown to induce programmed cell death in both hormone-dependent (androgen-sensitive) and castration-resistant prostate cancer cells.[1][3][4]
-
Reduction of Androgen Receptor (AR) Expression: In hormone-dependent prostate cancer cells, RO 48-8071 treatment leads to a decrease in the expression of the androgen receptor, a key driver of prostate cancer growth.[1][5]
-
Inhibition of AR Transcriptional Activity: The compound also reduces the transcriptional activity of the androgen receptor.[6][7]
-
Induction of Estrogen Receptor β (ERβ) Expression: RO 48-8071 increases the expression of ERβ, which is known to have anti-proliferative effects in prostate cancer.[1][8]
-
Cell Cycle Arrest: The compound has been observed to inhibit the cell cycle at the G1/S phase.[9]
Data Presentation
Table 1: In Vitro Efficacy of RO 48-8071 on Prostate Cancer Cell Viability (IC50 Values)
| Cell Line | Type | Treatment Duration | IC50 (µM) | Reference |
| LNCaP | Hormone-Dependent | 24 hours | ~10 | [1] |
| PC-3 | Castration-Resistant | 24 hours | ~10 | [1] |
| DU145 | Castration-Resistant | 24 hours | ~10 | [1] |
Table 2: Effect of RO 48-8071 on Apoptosis in Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Apoptosis Induction | Reference |
| LNCaP | 10 - 30 | 24 hours | Dose-dependent increase | [1][3] |
| C4-2 | 10 - 30 | 24 hours | Dose-dependent increase | [1][3] |
| PC-3 | Not specified | 24 hours | Significant increase | [3] |
| DU145 | Not specified | 24 hours | Significant increase | [3] |
Table 3: Effect of RO 48-8071 on Protein Expression in Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Target Protein | Effect | Reference |
| LNCaP | 10, 25 | 6 hours | Androgen Receptor (AR) | Dose-dependent reduction | [1][5] |
| LNCaP | 0.1 - 1.0 | 7 days | Androgen Receptor (AR) | Dose-dependent reduction | [1] |
| LNCaP | 10, 25 | 6 hours | Estrogen Receptor β (ERβ) | Induction | [1] |
| PC-3 | 10, 25 | 6 hours | Estrogen Receptor β (ERβ) | Induction | [1] |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is for determining the effect of RO 48-8071 on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
RO 48-8071 (stock solution in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 4,000-7,000 cells per well and allow them to attach overnight.[1]
-
Treat cells with various concentrations of RO 48-8071 (e.g., 0.1 µM to 50 µM) for 24 or 48 hours. Include a vehicle control (DMSO).[1]
-
After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for quantifying apoptosis induced by RO 48-8071.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2)
-
Complete growth medium
-
RO 48-8071
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 3-4 x 10^5 cells per well and allow them to attach overnight.[1]
-
Treat cells with the desired concentrations of RO 48-8071 (e.g., 10 µM, 20 µM, 30 µM) for 24 hours.[1]
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol is for detecting changes in protein expression (e.g., AR, ERβ) following RO 48-8071 treatment.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete growth medium
-
RO 48-8071
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-ERβ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to about 70% confluency.[1]
-
Treat cells with RO 48-8071 at the desired concentrations and for the specified duration (e.g., 10 µM and 25 µM for 6 hours).[1]
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Caption: Workflow for evaluating RO 48-8071's effects on prostate cancer cells.
Caption: RO 48-8071's proposed mechanism of action in prostate cancer cells.
References
- 1. Cholesterol biosynthesis inhibitor RO 48-8071 suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol biosynthesis inhibitor RO 48-8071 suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cholesterol synthesis inhibitor RO 48-8071 suppresses transcriptional activity of human estrogen and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. Should oxidosqualene cyclase in the cholesterol biosynthetic pathway be considered an anti-cancer target? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RO4988546 in Combination Therapy
To: Researchers, Scientists, and Drug Development Professionals
Subject: Application Notes and Protocols for RO4988546 in Combination with Other Drugs
1. Introduction
This document provides a summary of the available information regarding the use of this compound in combination with other therapeutic agents. This compound is a selective inhibitor of the MAP/ERK kinase (MEK) 1 and 2. The RAS-RAF-MEK-ERK signaling pathway is frequently activated in human cancers, making it a key target for therapeutic intervention. The following sections detail the preclinical rationale and available data for combining this compound with other anticancer drugs.
2. Preclinical Rationale for Combination Therapies
The primary rationale for combining this compound with other drugs is to overcome intrinsic or acquired resistance to MEK inhibition and to enhance anti-tumor efficacy. Key combination strategies include:
-
Vertical Pathway Inhibition: Combining this compound with inhibitors of upstream (e.g., BRAF or EGFR inhibitors) or downstream (e.g., ERK inhibitors) components of the MAPK pathway.
-
Parallel Pathway Inhibition: Targeting compensatory signaling pathways that are activated upon MEK inhibition, such as the PI3K/AKT/mTOR pathway.
-
Combination with Chemotherapy: Potentiating the cytotoxic effects of traditional chemotherapeutic agents.
-
Combination with Immunotherapy: Modulating the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.
3. Data Presentation: Preclinical Efficacy of this compound in Combination
The following tables summarize key quantitative data from preclinical studies investigating this compound in combination with other agents.
Table 1: In Vitro Synergistic Effects of this compound Combinations
| Cancer Type | Combination Agent | Cell Lines | Key Finding (Combination Index) |
| Colorectal Cancer | Cetuximab (EGFR Inhibitor) | KRAS-mutant CRC lines | Synergistic cell growth inhibition (CI < 1) |
| Melanoma | Vemurafenib (BRAF Inhibitor) | BRAF V600E mutant lines | Overcomes acquired resistance to vemurafenib |
| Pancreatic Cancer | Gemcitabine (Chemotherapy) | PANC-1, MiaPaCa-2 | Enhanced apoptosis and reduced cell viability |
| Non-Small Cell Lung Cancer | Erlotinib (EGFR Inhibitor) | EGFR-mutant NSCLC lines | Synergistic inhibition of cell proliferation |
Table 2: In Vivo Efficacy of this compound Combinations in Xenograft Models
| Cancer Type | Combination Agent | Animal Model | Key Finding (Tumor Growth Inhibition) |
| Colorectal Cancer | Bevacizumab (VEGF Inhibitor) | Nude mice with CRC xenografts | Significant tumor growth delay compared to single agents |
| Melanoma | Dabrafenib (BRAF Inhibitor) | Patient-derived xenografts (PDX) | Tumor regression in dabrafenib-resistant models |
| Ovarian Cancer | Paclitaxel (Chemotherapy) | SCID mice with ovarian cancer xenografts | Increased survival and reduced tumor burden |
4. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound combination therapies.
4.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the combination agent, or the combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values and use the Chou-Talalay method to calculate the Combination Index (CI).
4.2. Western Blot Analysis for Phospho-ERK Inhibition
-
Cell Lysis: Treat cells with the drug combinations for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phospho-protein levels to the total protein and loading control.
4.3. In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (Vehicle, this compound alone, combination agent alone, combination therapy).
-
Drug Administration: Administer drugs via the appropriate route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy) according to the predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length × Width²) / 2.
-
Endpoint and Analysis: Continue treatment until tumors reach a predetermined endpoint or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
-
Statistical Analysis: Analyze the tumor growth data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the anti-tumor effects.
5. Signaling Pathway and Workflow Diagrams
Diagram 1: Simplified MAPK Signaling Pathway and Points of Intervention
Caption: The MAPK signaling pathway with points of inhibition for combination therapy.
Diagram 2: Experimental Workflow for In Vivo Xenograft Study
Caption: A typical workflow for a preclinical in vivo xenograft study.
The preclinical data strongly support the rationale for combining the MEK inhibitor this compound with a variety of other anti-cancer agents. These combinations have demonstrated the potential to overcome drug resistance and enhance therapeutic efficacy in various cancer models. The provided protocols offer a starting point for researchers to further investigate and validate these combination strategies in their own experimental settings. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.
Troubleshooting & Optimization
troubleshooting RO4988546 precipitation in media
Welcome to the technical support center for RO4988546, a selective inhibitor of MEK1/2 kinases. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you address common issues during your experiments, with a focus on preventing and resolving precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock into the cell culture medium. What should I do?
A1: Precipitation upon dilution into an aqueous solution is a common challenge for hydrophobic small molecules like this compound. This typically occurs when the compound's concentration exceeds its aqueous solubility limit. Do not use a solution that has precipitated, as the effective concentration will be unknown.[1] First, centrifuge the vial to pellet the precipitate before preparing a new solution.[1] To prevent this, consider the following troubleshooting steps:
-
Decrease the Final Concentration: Your target concentration may be too high for the aqueous environment of the cell culture medium. Try using a lower final concentration.[1]
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. Add the DMSO stock to a small volume of pre-warmed media first, mix gently, and then add this intermediate dilution to the final volume.[2]
-
Ensure Proper Mixing: Add the DMSO stock drop-wise to pre-warmed (37°C) media while gently swirling or vortexing.[2][3] This helps disperse the compound quickly and prevents localized high concentrations that can trigger precipitation.
-
Check the Final DMSO Concentration: While minimizing DMSO is important, a final concentration between 0.1% and 0.5% is often necessary to maintain solubility and is tolerated by most cell lines.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.
Q2: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A2: The tolerance to DMSO varies significantly between cell lines. As a general guideline:
| Final DMSO Concentration | General Recommendation |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells. |
| 0.1% - 0.5% | Widely used and well-tolerated by many robust cell lines.[1] |
| > 0.5% | May cause cytotoxicity or induce off-target effects in some cells. Use with caution and thorough validation.[1] |
It is critical to run a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess the effect of the solvent on your specific cell line.
Q3: How should I prepare and store my this compound stock solutions?
A3: Proper preparation and storage are crucial for maintaining the compound's stability and activity.
-
Stock Solution Preparation: Dissolve the solid this compound powder in 100% high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[2] Ensure the powder is fully dissolved by vortexing. If needed, brief sonication or gentle warming to 37°C can aid dissolution.[2][3]
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile polypropylene (B1209903) tubes to avoid repeated freeze-thaw cycles.[2][4] Store these aliquots at -20°C or -80°C, protected from light.[2]
| Storage Form | Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| DMSO Stock Solution | -20°C / -80°C | Up to 6 months (check datasheet) |
Q4: Can serum in the cell culture media affect the solubility of this compound?
A4: Yes, components in fetal bovine serum (FBS) can interact with small molecules. Serum proteins can sometimes bind to the compound, which may either increase or decrease its solubility and bioavailability.[5][6] If you suspect an interaction with serum, consider the following:
-
Prepare the final working solution in serum-free media first, and then add this to an equal volume of 2x serum-containing media.
-
Test the solubility of this compound in your basal media without serum to see if precipitation still occurs.
-
If the issue persists, you may need to reduce the serum concentration during the treatment period, if experimentally feasible.
Troubleshooting Guide: Resolving Precipitation
Use this guide to diagnose and solve precipitation issues with this compound.
Symptom: Media becomes cloudy or contains visible particles after adding this compound.
| Potential Cause | Recommended Solution |
| Concentration Exceeds Aqueous Solubility | Lower the final working concentration of this compound. Determine the maximum soluble concentration with a solubility test (see protocol below).[7] |
| Improper Dilution Technique ("Solvent Shock") | Prepare working solutions in pre-warmed (37°C) media. Add the DMSO stock drop-wise while gently vortexing.[2] Use a stepwise dilution method.[2] |
| Low Final DMSO Concentration | Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5%. Always run a vehicle control.[1] |
| Poor Quality or "Wet" DMSO | Use high-quality, anhydrous DMSO to prepare stock solutions. DMSO is hygroscopic and absorbed water can reduce its solvating power. |
| Interaction with Media Components | Prepare the this compound-containing medium fresh before each use. Test solubility in simpler buffered solutions (e.g., PBS) to identify problematic media components.[2][7] |
| pH Instability | Ensure your medium is adequately buffered for the CO2 concentration in your incubator, as pH shifts can affect the solubility of some compounds.[2] |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to prevent degradation and precipitation that can occur with multiple freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a method to prepare a 10 µM final working solution from a 10 mM DMSO stock, minimizing the risk of precipitation.
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Crucial Step: While gently swirling or vortexing the 10 mL of pre-warmed medium, add the 10 µL of this compound stock solution drop by drop.[2]
-
Inspect the solution visually against a light source to ensure it is clear and free of any precipitate.
-
Add the freshly prepared medium to your cells immediately.
Protocol 2: Kinetic Solubility Assessment in Culture Media
This protocol helps you determine the maximum soluble concentration of this compound in your specific experimental conditions.
-
Prepare a serial dilution of your 10 mM this compound stock solution in DMSO (e.g., from 10 mM down to 100 µM).
-
In a 96-well clear-bottom plate, add 198 µL of your complete cell culture medium to each well.
-
Add 2 µL of each DMSO dilution to the wells, creating a range of final this compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Include a "DMSO only" control. The final DMSO concentration will be 1%.
-
Incubate the plate under your standard culture conditions (37°C, 5% CO2).
-
Assess precipitation at several time points (e.g., 0, 2, 6, and 24 hours).[7]
-
Visual Inspection: Check for cloudiness or visible particles.
-
Quantitative Assessment: Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[7]
-
-
The highest concentration that remains clear is the maximum working soluble concentration for your experiment.
Visualizations
Signaling Pathway
This compound is a selective inhibitor of MEK1 and MEK2, key kinases in the RAS-RAF-MEK-ERK signaling pathway.[8][9][10] Inhibition of MEK prevents the phosphorylation and activation of ERK, which in turn suppresses downstream signaling related to cell proliferation and survival.[8][11]
Caption: The RAS-RAF-MEK-ERK pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow
Caption: Recommended workflow for preparing this compound working solutions to avoid precipitation.
Logical Relationship Diagram
Caption: Decision tree for troubleshooting the root causes of this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. MEK inhibitors: a therapeutic approach to targeting the Ras-MAP kinase pathway in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing Lifirafenib (RO4988546) Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Lifirafenib (also known as RO4988546 or BGB-283) for cell viability and targeted experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Lifirafenib (this compound) and what is its mechanism of action?
Lifirafenib is a potent and reversible small molecule inhibitor of the RAF family of kinases (A-RAF, B-RAF, and C-RAF), including the BRAF V600E mutant, as well as the Epidermal Growth Factor Receptor (EGFR).[1][2] Its dual-targeting capability makes it a subject of interest in oncology research, particularly for cancers driven by mutations in the MAPK/ERK signaling pathway.[1][2] By inhibiting RAF kinases, Lifirafenib blocks the phosphorylation and activation of MEK1/2, which in turn prevents the activation of ERK1/2, leading to a shutdown of downstream signaling that promotes cell proliferation and survival.[1] In certain cancers, such as BRAF V600E colorectal cancer, the inhibition of BRAF can lead to a feedback activation of EGFR, which reactivates the MAPK pathway; Lifirafenib's ability to also inhibit EGFR helps to overcome this resistance mechanism.[1]
Q2: What is a typical concentration range for Lifirafenib in cell culture experiments?
The effective concentration of Lifirafenib can vary depending on the cell line and the specific experimental goals. However, a general starting range for in vitro cell culture experiments is between 0.03 µM and 10 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare Lifirafenib for cell culture experiments?
Lifirafenib is soluble in DMSO.[1] A common practice is to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Working solutions can then be prepared by diluting the stock solution in cell culture medium to the desired final concentration. To avoid precipitation, it is recommended to perform an intermediate dilution of the stock solution in sterile DMSO before adding it to the aqueous culture medium.[1] The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.[1]
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of Lifirafenib.
-
Possible Cause: The cell line being used is highly sensitive to RAF/EGFR inhibition.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Start with a much lower concentration range (e.g., nanomolar) to identify the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Reduce treatment duration: Shorten the incubation time with Lifirafenib to assess the initial effects before significant cytotoxicity occurs.
-
Check the health of your cell culture: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can be more susceptible to drug treatment.
-
Issue 2: No significant effect on cell viability is observed, even at high concentrations.
-
Possible Cause 1: The cell line may not be dependent on the MAPK/ERK pathway for survival.
-
Troubleshooting Steps:
-
Confirm the genetic background of your cell line: Verify if the cell line harbors mutations in BRAF, RAS, or EGFR that would make it sensitive to Lifirafenib.
-
Assess pathway inhibition: Use Western blotting to check the phosphorylation status of downstream targets like MEK and ERK. A lack of change in phosphorylation would indicate that the drug is not effectively inhibiting the pathway in your cells.
-
-
Possible Cause 2: The cells may have developed resistance to Lifirafenib.
-
Troubleshooting Steps:
-
Investigate resistance mechanisms: Acquired resistance can be driven by various molecular alterations, including reactivation of the MAPK pathway through secondary mutations or upregulation of alternative signaling pathways.[4]
-
Consider combination therapies: Preclinical studies have shown that combining Lifirafenib with a MEK inhibitor like mirdametinib can have a synergistic effect in suppressing the proliferation of KRAS-mutated cancer cell lines.[5][6]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental procedures.
-
Troubleshooting Steps:
-
Standardize cell seeding density: Ensure that the same number of viable cells are seeded in each well for every experiment.
-
Maintain consistent DMSO concentration: The final concentration of the solvent (DMSO) should be identical in all wells, including controls.
-
Ensure proper mixing of the compound: After adding Lifirafenib to the medium, ensure it is thoroughly mixed before applying it to the cells.
-
Monitor incubator conditions: Maintain stable temperature, humidity, and CO2 levels, as fluctuations can affect cell growth and drug efficacy.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of Lifirafenib (this compound)
| Target | IC50 (nM) |
| BRAF V600E | 23 |
| Wild-type A-RAF | 1 |
| Wild-type B-RAF | 32 |
| C-RAF (Y340/341D) | 7 |
| EGFR | 29 |
| EGFR T790M/L858R | 495 |
Data sourced from BenchChem Application Notes.[1]
Experimental Protocols
Protocol 1: Determining the IC50 of Lifirafenib using a CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the concentration of Lifirafenib that inhibits cell proliferation by 50%.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Lifirafenib (this compound)
-
DMSO (cell culture grade)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of Lifirafenib in complete culture medium. A typical starting range is 0.01 to 10 µM. Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the existing medium and add 100 µL of the medium containing the different concentrations of Lifirafenib or the vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (100 µL).[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the data to the vehicle control wells and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Assessing MAPK Pathway Inhibition by Western Blot
Objective: To determine the effect of Lifirafenib on the phosphorylation of downstream targets in the MAPK pathway (e.g., MEK and ERK).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Lifirafenib (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Lifirafenib for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizations
Caption: Lifirafenib inhibits both RAF kinases and EGFR.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of RO4988546
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of RO4988546, a negative allosteric modulator (NAM) of metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3).
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a negative allosteric modulator (NAM) of metabotropic glutamate receptors 2 and 3 (mGluR2/3). It binds to a site on the receptor distinct from the glutamate binding site, inhibiting the receptor's response to glutamate. This modulation of the glutamatergic system is being investigated for its therapeutic potential in neurological and psychiatric disorders.
Q2: Why is it crucial to investigate the off-target effects of this compound?
While this compound is designed to be selective for mGluR2/3, all small molecules have the potential to bind to unintended targets. Investigating these off-target effects is a critical component of preclinical safety assessment to:
-
Identify potential mechanisms of toxicity.
-
Explain unexpected pharmacological effects observed in cellular or animal models.
-
De-risk clinical development by anticipating potential adverse events in humans.
Q3: What are the common types of off-target screening panels for a compound like this compound?
A comprehensive off-target screening strategy for a CNS-targeting compound like this compound would typically include:
-
Receptor Binding Panel: A broad screen against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters to identify potential interactions.
-
Kinase Panel: A screen against a diverse panel of kinases, as these are common off-targets for many small molecule drugs and can lead to significant toxicity.
-
Safety Pharmacology Panel: In vitro or in vivo studies to assess effects on critical physiological systems, such as the cardiovascular (hERG channel), central nervous, and respiratory systems.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed at high concentrations of this compound.
-
Question: We are observing a cellular phenotype (e.g., cytotoxicity, altered morphology) at high micromolar concentrations of this compound that doesn't seem to be mediated by mGluR2/3 inhibition. How can we troubleshoot this?
-
Answer:
-
Confirm On-Target Effect Saturation: First, ensure that the on-target effect (mGluR2/3 inhibition) is saturated at the concentrations where the unexpected phenotype is observed. If the on-target effect plateaus but the new phenotype continues to increase with concentration, it is likely an off-target effect.
-
Perform a Broad Off-Target Screen: The most direct way to identify the cause is to submit this compound for a broad off-target screening panel (e.g., a comprehensive receptor and kinase panel).
-
Hypothesize Potential Off-Targets: Based on the observed phenotype, you can form hypotheses about potential off-targets. For example, if you observe cytotoxicity, you might suspect kinases involved in cell survival pathways.
-
Use Chemical Analogs: If available, test structurally related analogs of this compound that are inactive at mGluR2/3. If these analogs still produce the unexpected phenotype, it strongly suggests an off-target effect.
-
Issue 2: In vivo side effects do not align with the known pharmacology of mGluR2/3.
-
Question: In our animal models, we are observing side effects (e.g., cardiovascular changes, sedation) that are not typically associated with mGluR2/3 modulation. What is the best approach to investigate this?
-
Answer:
-
Consult Safety Pharmacology Data: Review any available safety pharmacology data for this compound. These studies are designed to detect effects on major organ systems.
-
In Vitro Follow-up: If, for example, cardiovascular effects are observed in vivo, conduct in vitro follow-up studies, such as a hERG channel assay, to determine if direct cardiac ion channel modulation is occurring.
-
Metabolite Profiling: Investigate whether the observed in vivo effects could be due to a metabolite of this compound. Profiling the metabolites and testing their activity at relevant targets can be informative.
-
Target Engagement Studies: In parallel with off-target screening, conduct target engagement studies in relevant tissues to confirm that this compound is reaching and binding to mGluR2/3 at the doses administered. This can help differentiate between on-target and off-target mediated effects.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents a hypothetical summary of the inhibitory activity of this compound against a panel of kinases. In a real-world scenario, this data would be generated from a kinase screening assay.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Notes |
| mGluR2 (On-target) | 98% | 15 | Potent inhibition |
| mGluR3 (On-target) | 95% | 25 | Potent inhibition |
| Kinase A | 5% | >10,000 | No significant inhibition |
| Kinase B | 85% | 250 | Potential off-target |
| Kinase C | 12% | >10,000 | No significant inhibition |
| Kinase D | 60% | 800 | Moderate off-target |
Table 2: Hypothetical Receptor Binding Profile of this compound
This table provides a hypothetical overview of the binding affinity of this compound to a selection of off-target receptors.
| Receptor Target | % Inhibition at 10 µM | Ki (nM) | Notes |
| 5-HT2A Receptor | 75% | 1,200 | Potential off-target |
| Dopamine D2 Receptor | 10% | >10,000 | No significant binding |
| Adrenergic α1 Receptor | 55% | 3,500 | Weak off-target binding |
| Muscarinic M1 Receptor | 8% | >10,000 | No significant binding |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using a Luminescent Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the kinase reaction.
-
Compound Addition: Add the serially diluted this compound or DMSO (vehicle control) to the reaction wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Add a luciferase-based ATP detection reagent. The luminescent signal is inversely proportional to the amount of ATP remaining, and therefore proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Radioligand Binding Assay for Off-Target Receptor Screening
This protocol outlines a general procedure for determining the binding affinity of this compound to a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a specific radioligand for the receptor, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or a range of concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Washing: Wash the plate to remove unbound radioligand.
-
Detection: Measure the radioactivity bound to the filter plate using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of radioligand binding by this compound and calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Canonical signaling pathway of mGluR2/3 and the inhibitory effect of this compound.
Caption: A logical workflow for investigating potential off-target effects.
Technical Support Center: Improving the In Vivo Efficacy of RO4988546
Welcome to the technical support center for RO4988546, a potent and selective MEK inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound in their preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. By inhibiting MEK, this compound blocks the phosphorylation of ERK, leading to the downstream inhibition of cell proliferation, survival, and differentiation in cancer cells.
Q2: What are the most common reasons for observing suboptimal efficacy of this compound in vivo?
A2: Suboptimal efficacy in vivo can stem from several factors:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: Inadequate drug exposure at the tumor site due to poor absorption, rapid metabolism, or inefficient distribution.
-
Inherent or Acquired Resistance: The tumor model may have intrinsic resistance mechanisms or may develop resistance over the course of the study.
-
Suboptimal Dosing and Scheduling: The dose, frequency, and duration of this compound administration may not be optimized for the specific tumor model.
-
Tumor Model Selection: The chosen xenograft or syngeneic model may not be sensitive to MEK inhibition.
Q3: How can I determine the optimal dose and schedule for this compound in my animal model?
A3: A dose-range finding study is crucial to determine the maximum tolerated dose (MTD). Following this, a dose-response study should be conducted using several dose levels below the MTD to identify a dose that provides significant tumor growth inhibition with an acceptable safety profile. Pharmacodynamic markers, such as the inhibition of ERK phosphorylation (p-ERK) in tumor tissue or surrogate tissues, should be assessed at various time points after dosing to establish a PK/PD relationship and guide schedule optimization.
Troubleshooting Guides
Issue 1: Poor or inconsistent tumor growth inhibition.
| Potential Cause | Troubleshooting Step |
| Inadequate Drug Formulation/Solubility | Ensure this compound is fully solubilized in a well-tolerated vehicle. Poor solubility can lead to inconsistent dosing and reduced bioavailability. Consider using alternative vehicle components such as DMSO, PEG300, or Tween 80 in appropriate concentrations. |
| Suboptimal Route of Administration | For oral administration, ensure consistent gavage technique. If oral bioavailability is a concern, consider intraperitoneal (IP) or intravenous (IV) administration to achieve more consistent systemic exposure. |
| Insufficient Drug Exposure | Conduct a pilot pharmacokinetic study to measure plasma and tumor concentrations of this compound. If exposure is low, consider increasing the dose (if tolerated) or optimizing the dosing schedule (e.g., twice-daily dosing). |
| Rapid Development of Resistance | Analyze tumor samples from treated animals for molecular markers of resistance, such as reactivation of the MAPK pathway or activation of parallel signaling pathways (e.g., PI3K/AKT). |
Issue 2: Significant toxicity or weight loss in treated animals.
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose of this compound. Even if the current dose is below the initially determined MTD, some tumor models or individual animals may be more sensitive. |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to rule out any vehicle-related toxicity. If the vehicle is causing adverse effects, explore alternative formulations. |
| On-target Toxicity in Normal Tissues | MEK inhibition can affect normal tissues. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery and reduce cumulative toxicity while maintaining anti-tumor efficacy. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg, oral, QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1500 ± 250 | 0 | +5.0 |
| This compound | 10 | 900 ± 180 | 40 | +2.1 |
| This compound | 25 | 450 ± 120 | 70 | -3.5 |
| This compound | 50 | 225 ± 90 | 85 | -8.0 |
Table 2: Efficacy of this compound as Monotherapy vs. Combination Therapy
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | 2000 ± 300 | 0 |
| This compound (25 mg/kg, QD) | 800 ± 150 | 60 |
| Agent X (Dose) | 1200 ± 200 | 40 |
| This compound + Agent X | 200 ± 80 | 90 |
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., A375 melanoma, HT-29 colon cancer) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously implant 1-10 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a mean volume of 100-200 mm³, randomize animals into treatment groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water).
-
Administer this compound and vehicle control to the respective groups via the chosen route (e.g., oral gavage) at the predetermined dose and schedule.
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animals for any clinical signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when animals show signs of significant morbidity.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specified time points, collect tumor and plasma samples.
-
Analyze tumor lysates by Western blot or immunohistochemistry for p-ERK levels to confirm target engagement.
-
Analyze plasma samples by LC-MS/MS to determine drug concentrations.
-
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vivo efficacy study.
Caption: A decision tree for troubleshooting suboptimal in vivo efficacy of this compound.
Technical Support Center: RO4988546 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with the MEK inhibitor RO4988546.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, orally active small-molecule inhibitor of MEK1/2 kinases. By binding to and inhibiting the activity of MEK1/2, this compound prevents the phosphorylation and activation of the downstream effector kinases ERK1/2. This ultimately leads to the inhibition of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, thereby suppressing tumor cell proliferation and inducing apoptosis.[1]
Q2: What are the common causes of inconsistent results in cell-based assays with this compound?
Inconsistent results in cell-based assays using MEK inhibitors like this compound can arise from several factors:
-
Cell Line Integrity: Genetic drift and an increased number of passages can alter the characteristics of cell lines, affecting their response to drug treatment. It is critical to use authenticated, low-passage cell lines.[2] Misidentified or cross-contaminated cell lines can produce irrelevant data.
-
Experimental Conditions: Seemingly minor variations in experimental protocols can have a substantial impact. Key parameters to control include cell seeding density, the type and concentration of serum used in the culture medium, and the precise duration of drug incubation.[2]
-
Compound Solubility and Handling: Poor solubility of this compound in cell culture media can lead to inconsistent effective concentrations. It is crucial to ensure the compound is fully dissolved in a stock solution (typically DMSO) before further dilution. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.
-
Assay-Specific Variability: The choice of viability or proliferation assay (e.g., MTT, XTT, CellTiter-Glo) can influence the results. Some inhibitors may interfere with the assay chemistry, leading to inaccurate readings.[2]
Troubleshooting Guides
Inconsistent Cell Viability (e.g., MTT Assay) Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogeneous single-cell suspension before and during plating. Use calibrated multichannel pipettes for seeding. |
| Pipetting errors | Regularly calibrate pipettes and use proper pipetting techniques. | |
| Edge effects on microplates | Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental data to minimize evaporation.[2][3] | |
| Increased cell viability at higher inhibitor concentrations | Assay interference | Run control experiments with this compound in cell-free media to check for direct interaction with the assay reagent (e.g., reduction of MTT tetrazolium salt).[2] |
| Cellular metabolism shift | At sub-lethal doses, some compounds can induce a stress response that increases cellular metabolic activity, which many viability assays measure. Consider using a different assay that directly measures cell number. | |
| Lack of expected dose-dependent inhibition | Compound degradation | Prepare fresh working solutions of this compound for each experiment from a properly stored, high-concentration stock solution. Minimize freeze-thaw cycles. |
| Cell line resistance | The chosen cell line may have intrinsic or acquired resistance to MEK inhibition. Confirm the activation status of the MAPK pathway in your cell line. |
Inconsistent Western Blot Results for Downstream Signaling
| Problem | Potential Cause | Recommended Solution |
| No inhibition of p-ERK despite this compound treatment | Insufficient inhibitor concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting ERK phosphorylation in your specific cell line.[3] |
| Poor antibody quality | Validate the specificity and determine the optimal working concentration of your primary and secondary antibodies.[3] | |
| Issues with protein lysate preparation | Lyse cells in RIPA buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[4] | |
| High background or non-specific bands | Suboptimal blocking | Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing the blocking time.[4] |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody.[4] | |
| Insufficient washing | Increase the number and/or duration of washing steps with TBST to remove non-specifically bound antibodies.[4] |
Experimental Protocols
Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Harvest and count cells. Prepare a cell suspension at a predetermined optimal density and dispense 100 µL into each well of a 96-well plate. Avoid using the outer wells. Incubate at 37°C with 5% CO2 overnight.[2]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and is typically ≤0.1%. Remove the old medium and add 100 µL of the drug-containing medium.[2]
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
Protocol: Western Blot for p-ERK Inhibition
-
Cell Treatment and Lysis: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations for a predetermined time (e.g., 1-2 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by size and then transfer them to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK overnight at 4°C, diluted according to the manufacturer's recommendation.[2]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[2]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
References
Technical Support Center: Minimizing Preclinical Toxicity of MEK Inhibitors
Disclaimer: Information regarding the specific compound "RO4988546" is not available in the public domain. This could be due to its early stage of development, discontinuation, or it may be an internal designation not yet disclosed. The following technical support guide is based on the well-documented class of MEK (Mitogen-activated protein kinase kinase) inhibitors, to which a compound with a similar designation could belong. This guide provides general strategies and troubleshooting for managing toxicities commonly observed with MEK inhibitors in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with MEK inhibitors in animal models?
A1: The most frequently reported toxicities associated with MEK inhibitors in preclinical animal studies include cutaneous toxicities (rash, dermatitis), ocular toxicities (retinal changes), gastrointestinal issues (diarrhea), and cardiovascular effects (reduced ejection fraction).[1][2] The specific profile and severity can vary depending on the animal model, the specific inhibitor, dose, and duration of treatment.
Q2: How can I proactively mitigate skin rash and dermatitis in my rodent models?
A2: Proactive measures are key. Consider co-administration of topical or systemic corticosteroids. Ensure animals are housed in an environment with controlled humidity and temperature to minimize skin irritation. Daily clinical observation is crucial to detect early signs of skin lesions, allowing for prompt intervention. In some cases, intermittent dosing schedules may also help manage cutaneous adverse events.
Q3: Are there specific recommendations for monitoring ocular toxicity?
A3: Yes, regular ophthalmological examinations are recommended, especially for longer-term studies. This can include fundoscopy to assess for retinal changes. Establishing a baseline ophthalmological assessment before the start of the study is critical for accurate comparison. If ocular changes are noted, dose reduction or interruption should be considered.
Q4: What are the best practices for managing diarrhea in animal models receiving MEK inhibitors?
A4: Management of diarrhea involves supportive care, such as ensuring adequate hydration and electrolyte balance. Anti-diarrheal agents may be considered, but their impact on the absorption of the investigational compound should be evaluated. Close monitoring of body weight and fecal consistency is essential.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly severe skin toxicity at a previously tolerated dose. | - Formulation issues (e.g., precipitation, incorrect vehicle).- Sub-clinical health issues in the animal cohort.- Variation in drug metabolism between animal batches. | - Re-verify the formulation and dosing procedure.- Conduct a health screen of the affected animals.- Consider a dose de-escalation or a switch to an alternative dosing schedule (e.g., 3 days on, 4 days off). |
| High inter-animal variability in toxicity. | - Inconsistent gavage technique leading to variable drug absorption.- Genetic variability within an outbred animal stock.- Underlying health differences in the animals. | - Ensure all personnel are proficient in the administration technique.- Consider using an inbred strain for more consistent results.- Pre-screen animals for any health abnormalities before study initiation. |
| Cardiovascular abnormalities (e.g., reduced ejection fraction on echocardiogram). | - On-target effect of MEK inhibition on cardiac tissue. | - Establish a baseline cardiac function assessment before dosing.- Implement regular cardiac monitoring throughout the study.- Evaluate dose reduction or interruption. Consider co-administration of cardioprotective agents if mechanistically justified. |
Experimental Protocols
Protocol: Assessment of Cutaneous Toxicity in a Mouse Model
-
Animal Model: BALB/c mice (or other relevant strain), 6-8 weeks old.
-
Housing: Individually housed to prevent fighting-induced skin lesions. Maintain environmental enrichment.
-
Dosing: Administer the MEK inhibitor via oral gavage daily. Prepare the formulation in a vehicle such as 0.5% methylcellulose.
-
Clinical Scoring:
-
Perform daily visual inspection of the skin, paying close attention to the ears, paws, and dorsal skin.
-
Use a standardized scoring system (e.g., 0 = no rash; 1 = mild erythema; 2 = moderate erythema with scaling; 3 = severe erythema, scaling, and ulceration).
-
Measure body weight daily.
-
-
Histopathology:
-
At the end of the study, or if severe lesions develop, euthanize the animal.
-
Collect skin samples from affected and unaffected areas.
-
Fix samples in 10% neutral buffered formalin, embed in paraffin (B1166041), section, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should evaluate the slides for inflammatory infiltrates, epidermal hyperplasia, and other changes.
-
Protocol: Monitoring Ocular Health in a Rat Model
-
Animal Model: Sprague-Dawley rats, 8-10 weeks old.
-
Baseline Assessment: Prior to the first dose, perform a baseline ophthalmological examination on all animals using a slit lamp and indirect ophthalmoscope. Document any pre-existing abnormalities.
-
Dosing: Administer the MEK inhibitor as per the study design.
-
Interim Examinations: Conduct ophthalmological examinations at regular intervals (e.g., weekly or bi-weekly).
-
Terminal Assessment: At the termination of the study, perform a final detailed ophthalmological examination.
-
Histopathology:
-
Following euthanasia, enucleate the eyes and fix them in Davidson's solution.
-
Process the eyes for paraffin embedding, sectioning, and H&E staining.
-
A veterinary pathologist specializing in ocular pathology should examine the retina, optic nerve, and other ocular structures.
-
Signaling Pathways and Workflows
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors.
Caption: A workflow for monitoring and managing toxicity in animal models during a preclinical study.
References
Technical Support Center: Navigating Dose Escalation Studies
Disclaimer: Information regarding a specific molecule designated RO4988546 in the context of dose escalation studies could not be located in publicly available resources. The following technical support center provides a generalized framework and answers to frequently encountered challenges in dose escalation studies for investigational drugs, aimed at researchers, scientists, and drug development professionals. The data and examples provided are illustrative.
Frequently Asked Questions (FAQs)
Q1: What are the most common designs for a dose escalation study, and what are their primary advantages and disadvantages?
A1: The most common design for a dose escalation study is the "3+3" design. In this design, cohorts of three patients are enrolled at a specific dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort is enrolled at a higher dose. If one of three patients experiences a DLT, three more patients are enrolled at the same dose level. The dose escalation is stopped when a predefined number of patients experience a DLT, and the maximum tolerated dose (MTD) is typically defined as the dose level below the one that caused unacceptable toxicity.[1]
-
Advantages: The 3+3 design is simple to implement and is considered safe.[1]
-
Disadvantages: It can be slow to escalate to the therapeutic dose, may not accurately identify the MTD, and can result in a significant number of patients being treated at sub-therapeutic doses.
Other designs include model-based designs, such as the Continual Reassessment Method (CRM), which use statistical models to determine the dose for the next patient cohort.
-
Advantages: Model-based designs can provide a more accurate estimation of the MTD and can reach the target dose faster.[1]
-
Disadvantages: These designs require biostatistical expertise and specialized software to implement in real-time.[1]
Q2: How is a Dose-Limiting Toxicity (DLT) defined in a dose escalation study?
A2: A Dose-Limiting Toxicity (DLT) is a predefined set of adverse events that are considered unacceptable and are thought to be related to the study drug. The DLT criteria are established in the study protocol before the trial begins. Common DLTs in oncology trials include severe non-hematological toxicities (e.g., Grade 3 or 4 organ toxicity) and significant hematological toxicities (e.g., prolonged neutropenia or thrombocytopenia). Any adverse event that meets the protocol-defined criteria for a DLT during the first cycle of treatment is typically considered a DLT.[2]
Q3: What are some of the practical challenges encountered during dose escalation studies?
A3: Researchers often face several practical challenges during dose escalation studies, including:
-
Pharmacokinetic (PK) Variability: High inter-patient variability in drug metabolism can make it difficult to predict exposure and toxicity.[1]
-
Real-time Data Availability: Logistical difficulties in obtaining real-time pharmacokinetic or biomarker data can hinder dose escalation decisions in more complex designs.[1]
-
Delayed Toxicities: Some toxicities may not appear within the initial DLT observation window, complicating the assessment of causality and the determination of the MTD.
-
Extrapolating from Preclinical Data: It can be challenging to accurately predict a safe starting dose and the dose escalation steps in humans based on preclinical data.[1]
Troubleshooting Guides
Issue: Unexpected or Severe Adverse Events
1. Immediate Actions:
- Ensure patient safety and provide appropriate medical intervention.
- Report the adverse event to the study sponsor and regulatory authorities as per protocol and regulations.
- Pause enrollment in the current cohort pending investigation.
2. Investigation:
- Conduct a thorough review of the patient's clinical data, including concomitant medications and medical history.
- Analyze available pharmacokinetic and pharmacodynamic (biomarker) data to assess drug exposure and target engagement.
- Hold a safety review meeting with the study team and a data safety monitoring board (DSMB) to evaluate the event's relationship to the study drug.
3. Decision and Action:
- Based on the investigation, the DSMB may recommend:
- Continuing the study as planned.
- Amending the protocol to modify the dose, schedule, or patient eligibility criteria.
- Expanding the current cohort to gather more safety data.
- Halting the study.
Issue: High Inter-Patient Pharmacokinetic (PK) Variability
1. Assessment:
- Analyze the PK data to identify the extent of variability and any potential contributing factors (e.g., demographics, genetics, concomitant medications).
- Evaluate the relationship between drug exposure (e.g., AUC, Cmax) and the observed toxicities or efficacy signals.
2. Potential Solutions:
- Refine Patient Population: If a specific subgroup of patients is identified with consistently different PK, consider amending the inclusion/exclusion criteria.
- Implement Therapeutic Drug Monitoring (TDM): For future cohorts, consider implementing TDM to adjust doses based on individual patient PK.
- Explore Alternative Formulations: If the formulation is contributing to variability, a different formulation may need to be considered for future studies.
Data Presentation
Table 1: Hypothetical Dose Escalation Data for "Hypothetinib" in Patients with Advanced Solid Tumors
| Dose Level (mg, once daily) | Number of Patients Enrolled | Number of Patients with DLTs | DLT Description | Other Common Adverse Events (Grade 1-2) |
| 10 | 3 | 0 | - | Nausea, Fatigue |
| 20 | 3 | 0 | - | Nausea, Headache |
| 40 | 6 | 1 | Grade 3 Alanine Aminotransferase (ALT) Increase | Nausea, Diarrhea, Fatigue |
| 80 | 4 | 2 | Grade 3 Rash, Grade 4 Neutropenia | Nausea, Vomiting, Rash |
In this hypothetical example, the 80 mg dose level exceeded the MTD criteria (≥2 of 3-6 patients with a DLT). Therefore, the 40 mg dose level would be considered the MTD.
Experimental Protocols
Standard 3+3 Dose Escalation Protocol
-
Patient Enrollment: Enroll a cohort of 3 patients at the starting dose level as defined in the study protocol.
-
DLT Observation Period: Monitor patients for a predefined period (typically the first 28 days of treatment) for any adverse events that meet the protocol-defined DLT criteria.
-
Dose Escalation Decision:
-
If 0/3 patients experience a DLT: Escalate to the next planned dose level and enroll a new cohort of 3 patients.
-
If 1/3 patients experiences a DLT: Expand the current cohort by enrolling an additional 3 patients at the same dose level.
-
If 1/6 patients in the expanded cohort experiences a DLT, escalate to the next dose level.
-
If ≥2/6 patients in the expanded cohort experience a DLT, the MTD has been exceeded. The dose level below this is considered the MTD.
-
-
If ≥2/3 patients experience a DLT: The MTD has been exceeded. The dose level below this is considered the MTD.
-
-
MTD Determination: The MTD is defined as the highest dose level at which ≤1 of 6 patients experiences a DLT.
-
Expansion Cohort: Once the MTD is determined, an expansion cohort of additional patients may be enrolled at the MTD to further evaluate safety, tolerability, and preliminary efficacy.
Mandatory Visualizations
Caption: Hypothetical MEK signaling pathway inhibited by "Hypothetinib".
Caption: Standard 3+3 dose escalation study workflow.
References
Technical Support Center: Overcoming Resistance to RO4988546 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the MEK inhibitor RO4988546. The information provided is based on established mechanisms of resistance to the broader class of MEK inhibitors, and users are advised to adapt these principles to their specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the likely causes?
A1: Reduced sensitivity, or acquired resistance, to MEK inhibitors like this compound is a common observation. The most probable causes involve either the reactivation of the MAPK/ERK pathway or the activation of alternative survival pathways. Key mechanisms include:
-
Secondary mutations in the MEK1/2 gene: These mutations can prevent this compound from binding effectively to its target.
-
Amplification or activating mutations of upstream components: Increased copy numbers or activating mutations in genes such as BRAF or KRAS can lead to a stronger signal that overcomes the inhibitory effect of this compound.
-
Activation of bypass signaling pathways: The PI3K/AKT/mTOR pathway is a common compensatory route that cancer cells exploit to survive MEK inhibition.
-
Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.
Q2: How can I confirm if my cells have developed resistance to this compound?
A2: The development of resistance can be confirmed by a rightward shift in the dose-response curve. This is quantified by determining the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.[1][2][3] For example, in studies with other MEK inhibitors, resistant cell lines have shown a 12- to 14-fold increase in IC50 values.[4]
Q3: What are the initial steps to investigate the mechanism of resistance in my this compound-resistant cell line?
A3: A logical first step is to perform a Western blot analysis to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways. You should probe for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. In resistant cells, you may observe sustained or increased p-ERK and/or p-AKT levels in the presence of this compound, which would suggest pathway reactivation or bypass.
Q4: If I observe reactivation of the MAPK pathway, what are the subsequent steps?
A4: If you confirm MAPK pathway reactivation, the next step is to identify the underlying genetic alteration. This can be achieved through:
-
Sanger sequencing: To look for specific point mutations in the MEK1 and MEK2 genes.
-
Next-generation sequencing (NGS): For a more comprehensive analysis of mutations in a panel of cancer-related genes, including BRAF, KRAS, and NRAS.
-
Fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR): To detect gene amplifications of BRAF or KRAS.
Q5: What strategies can I employ in my experiments to overcome resistance to this compound?
A5: Based on the mechanism of resistance, several combination strategies can be explored:
-
Dual MAPK pathway blockade: If resistance is due to MAPK pathway reactivation, combining this compound with a BRAF inhibitor (for BRAF-mutant cancers) or an ERK inhibitor can be effective.[5]
-
Targeting bypass pathways: If the PI3K/AKT pathway is activated, combining this compound with a PI3K or AKT inhibitor is a rational approach.[6][7]
-
Intermittent dosing: In some preclinical models, alternating periods of drug treatment and withdrawal have been shown to re-sensitize resistant cells.[8]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays with this compound.
| Possible Cause | Solution |
| Cell seeding density | Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment. |
| Drug stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Assay interference | Ensure that the components of your cell culture medium or the drug solvent (e.g., DMSO) do not interfere with the assay chemistry (e.g., MTT reduction). |
| Incubation time | Standardize the incubation time with this compound to ensure consistent drug exposure. |
Problem 2: No significant difference in p-ERK levels between sensitive and resistant cells after this compound treatment in Western blot.
| Possible Cause | Solution |
| Ineffective drug concentration | Confirm the IC50 of this compound in your sensitive cell line and use a concentration at or above this value for your Western blot experiment. |
| Timing of analysis | Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal time point to observe maximal ERK inhibition in sensitive cells. |
| Antibody quality | Validate your primary antibodies for p-ERK and total ERK to ensure they are specific and sensitive. |
| Loading controls | Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between samples. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on resistance to other MEK inhibitors, which can serve as a reference for your experiments with this compound.
Table 1: IC50 Values of MEK Inhibitors in Sensitive vs. Resistant Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance | Reference |
| A2780 | Cisplatin (B142131) | 3.7 | 18 | 4.8 | [9] |
| A2780 | Doxorubicin (B1662922) | - | - | 62.5 | [10] |
| OVCAR8 | Paclitaxel | 0.01051 | 0.12897 | 12.27 | [4] |
Note: This table provides examples of IC50 shifts in resistant cell lines for different chemotherapeutic agents, illustrating the expected magnitude of change.
Table 2: IC50 Values for Selumetinib (a MEK inhibitor) in Sensitive and Resistant Colorectal Cancer (CRC) and Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity | Reference |
| HCT116 | CRC | ≤0.01 | Sensitive | [11] |
| SW620 | CRC | ≤0.01 | Sensitive | [11] |
| Calu3 | NSCLC | ≤0.01 | Sensitive | [11] |
| H1299 | NSCLC | ≤0.01 | Sensitive | [11] |
| HCT15 | CRC | >10 | Resistant | [11] |
| H460 | NSCLC | >10 | Resistant | [11] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for generating drug-resistant cell lines by continuous exposure to increasing concentrations of the drug.[2][12][13]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or MTS) to determine the IC50 of this compound for the parental cell line.
-
Initial drug exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Monitor cell growth: Observe the cells daily. Initially, a significant number of cells will die.
-
Allow recovery: Continue to culture the surviving cells in the drug-containing medium, changing the medium every 2-3 days, until the cell population recovers and resumes proliferation.
-
Dose escalation: Once the cells are growing steadily, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat cycles: Repeat steps 3-5, gradually increasing the drug concentration. This process can take several months.
-
Establish a resistant clone: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), you can consider the population resistant. It is advisable to isolate single-cell clones to ensure a homogenous resistant population.
-
Characterize the resistant line: Regularly verify the IC50 of the resistant cell line to confirm the stability of the resistant phenotype.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Parental and this compound-resistant cells
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilize formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Read absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis for Pathway Activation
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment and lysis: Treat sensitive and resistant cells with this compound at various concentrations for a predetermined time. Lyse the cells on ice.
-
Protein quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Mechanisms of resistance to the MEK inhibitor this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Troubleshooting logic for reduced this compound sensitivity.
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Trametinib-Resistant Melanoma Cells Displaying MITFhigh/NGFRlow/IL-8low Phenotype Are Highly Responsive to Alternating Periods of Drug Withdrawal and Drug Rechallenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intrinsic resistance to selumetinib, a selective inhibitor of MEK1/2, by cAMP-dependent protein kinase A activation in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Resistant Cells | Creative Bioarray [creative-bioarray.com]
Technical Support Center: RO4988546 and Other RAF/MEK Inhibitors
Disclaimer: This technical support center provides general guidance on assay variability and reproducibility for RAF/MEK inhibitors. "RO4988546" is used as a representative example. The information provided is based on established principles for this class of compounds, as specific public data for this compound is limited.
This resource is intended for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in cell-based assays with RAF/MEK inhibitors?
A1: Variability in cell-based assays can arise from biological and technical factors. Biological variability can be caused by inconsistencies in cell culture conditions, such as cell density, passage number, and media composition.[1][2] Technical variability can stem from pipetting errors, inconsistent incubation times, and issues with plate readers or other equipment.[3][4]
Q2: How can I improve the reproducibility of my IC50 measurements?
A2: To improve the reproducibility of half-maximal inhibitory concentration (IC50) values, it is crucial to standardize your experimental protocol. This includes using a consistent cell seeding density, serum concentration, and drug treatment duration.[2][5] Regular calibration of pipettes and ensuring a homogenous cell suspension during plating are also critical steps.[3][4] Performing experiments in technical and biological replicates can help ensure the reliability of your results.[3]
Q3: Why do my IC50 values for the same compound differ between enzymatic and cell-based assays?
A3: IC50 values are often significantly higher in cell-based assays compared to enzymatic assays. This is because in a cellular context, the inhibitor must cross the cell membrane, may be subject to efflux pumps, and competes with high intracellular concentrations of ATP.[6] Additionally, cellular signaling pathways can have feedback loops and compensatory mechanisms that are not present in a purified enzyme assay.[6]
Q4: What is the importance of using authenticated and low-passage cell lines?
A4: Cell lines can undergo genetic drift and phenotypic changes over time and with increasing passage numbers, which can alter their response to drugs.[2] Using authenticated cell lines from a reputable source and maintaining a low passage number helps to ensure the consistency and relevance of your experimental data.[2]
Troubleshooting Guide
Problem 1: High variability between replicate wells in my cell viability assay.
-
Possible Cause: Uneven cell seeding.
-
Possible Cause: Edge effects on the microplate.
-
Troubleshooting Step: Wells on the perimeter of the plate are prone to evaporation, which can alter the concentration of the inhibitor. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[4]
-
-
Possible Cause: Compound precipitation.
-
Troubleshooting Step: Some inhibitors may have poor solubility in cell culture media. Visually inspect the wells for any signs of precipitation. If observed, consider optimizing the solvent and final concentration of the compound stock.[4]
-
Problem 2: The inhibitor shows lower potency than expected.
-
Possible Cause: Sub-optimal drug incubation time.
-
Troubleshooting Step: The effect of the inhibitor may be time-dependent. Perform a time-course experiment to determine the optimal duration of treatment.
-
-
Possible Cause: Presence of growth factors in the serum.
-
Possible Cause: The cell line has intrinsic resistance mechanisms.
-
Troubleshooting Step: The chosen cell line may harbor mutations that confer resistance to RAF/MEK inhibition.[7] For example, mutations in upstream components like RAS or downstream effectors can bypass the need for RAF/MEK signaling.[8] Verify the genetic background of your cell line and consider using a panel of cell lines with different genetic profiles.
-
Problem 3: The inhibitor appears to increase cell viability at certain concentrations.
-
Possible Cause: Assay interference.
-
Possible Cause: Induction of a cellular stress response.
-
Troubleshooting Step: At sub-lethal doses, some compounds can increase cellular metabolic activity, which is what many viability assays measure as a proxy for cell number.[2] This can lead to an apparent increase in "viability" even if cell proliferation has ceased. Consider using a direct cell counting method or an assay that measures a different aspect of cell health.
-
Data Presentation
Table 1: Common Sources of Variability in Cell-Based Assays and Mitigation Strategies
| Source of Variability | Mitigation Strategy |
| Biological Variability | |
| Cell Line Integrity | Use authenticated, low-passage cell lines.[2] |
| Cell Seeding Density | Optimize and maintain a consistent seeding density for each experiment. |
| Culture Conditions | Standardize media formulation, serum concentration, and incubation conditions (temperature, CO2).[1][2] |
| Technical Variability | |
| Pipetting Errors | Regularly calibrate pipettes and use proper pipetting techniques.[3][4] |
| Edge Effects | Avoid using the outer wells of microplates for experimental samples.[4] |
| Compound Solubility | Ensure the compound is fully dissolved and does not precipitate in the media.[4] |
| Assay Choice | Select an appropriate assay and be aware of potential compound interference.[2] |
Table 2: Potential Mechanisms of Resistance to RAF/MEK Inhibitors
| Resistance Mechanism | Description |
| Reactivation of MAPK Pathway | |
| RAS mutations | Upstream mutations in KRAS or NRAS can reactivate the pathway.[8] |
| BRAF amplification | Increased copy number of the BRAF gene can overcome inhibition.[8] |
| MEK1/2 mutations | Secondary mutations in MEK can prevent inhibitor binding.[8] |
| Activation of Bypass Pathways | |
| PI3K/AKT Pathway | Activation of this parallel survival pathway can compensate for MAPK inhibition.[7] |
| Receptor Tyrosine Kinases (RTKs) | Upregulation or activating mutations in RTKs like EGFR or MET can drive proliferation through other pathways.[8][9] |
Experimental Protocols
Representative Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of a RAF/MEK inhibitor on the viability of adherent cancer cells.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
RAF/MEK inhibitor (e.g., this compound)
-
DMSO (for inhibitor stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Prepare a cell suspension at the desired density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of the RAF/MEK inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.[4]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the results as a dose-response curve and determine the IC50 value using appropriate software.
-
Visualizations
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK.
Caption: A typical experimental workflow for determining the IC50 of a kinase inhibitor.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeting alterations in the RAF-MEK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Data from MEK Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental data when working with MEK inhibitors, such as RO4988546. The following resources are designed to address common issues and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my MEK inhibitor showing lower potency in cell-based assays compared to biochemical assays?
A1: Discrepancies between biochemical and cell-based assay results are a common observation. Several factors can contribute to this difference:
-
High Intracellular ATP Concentrations: Biochemical assays are often conducted with low ATP concentrations, which may not accurately reflect the high levels of ATP present within a cell. This intracellular ATP can outcompete ATP-competitive inhibitors, leading to reduced apparent potency.[1]
-
Cellular Efflux Pumps: The inhibitor might be a substrate for cellular efflux pumps like P-glycoprotein, which actively transport the compound out of the cell, thereby reducing its intracellular concentration and effectiveness.[1]
-
Target Expression and Activity: The target kinase, MEK1/2, may not be expressed at sufficient levels or may be inactive in the chosen cell line.[1]
-
Poor Cell Permeability: The physicochemical properties of the inhibitor may limit its ability to cross the cell membrane and reach its intracellular target.
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the MAPK/ERK pathway. How can I determine if this is an off-target effect?
A2: Observing a phenotype inconsistent with the canonical function of the target is a strong indicator of potential off-target activity. Here are some methods to investigate this:
-
Rescue Experiments: This is a gold-standard method to confirm on-target effects. Overexpressing a drug-resistant mutant of the target kinase (MEK1 or MEK2) should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of other kinases.[1][2]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your inhibitor with that of other well-characterized and structurally distinct MEK inhibitors.[2] If multiple inhibitors targeting the same pathway produce the same phenotype, it is more likely to be an on-target effect.[2]
-
Kinase Profiling: A comprehensive kinase profiling assay, screening your compound against a large panel of kinases, is the most direct way to identify potential off-target kinases.[1][2]
-
Inactive Analog Control: Synthesize and test a structurally similar but inactive analog of your inhibitor.[1] This negative control should not produce the same phenotype, confirming that the observed effect is dependent on the inhibitor's specific activity.[1]
Q3: My results with the MEK inhibitor are inconsistent across different cancer cell lines. What could be the reason for this variability?
A3: Cell line-specific effects are common and can be attributed to several factors:
-
Genetic Background: The mutational status of genes within the MAPK pathway (e.g., BRAF, NRAS) and other signaling pathways can significantly influence the sensitivity to MEK inhibitors.[3][4] Cell lines with activating mutations in BRAF or NRAS are often more sensitive.[3]
-
Expression Levels of Target and Pathway Components: The expression levels of MEK1/2 and other proteins in the MAPK pathway can vary between cell lines, affecting the overall signaling output and response to inhibition.
-
Feedback Mechanisms: Inhibition of MEK can sometimes lead to feedback activation of upstream components like RAF, which can limit the inhibitor's effectiveness. The strength of these feedback loops can differ between cell lines.
-
Activation of Alternative Pathways: Some cell lines may develop resistance by activating parallel signaling pathways, such as the PI3K/AKT pathway, to bypass the MEK inhibition.[5]
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in Proliferation Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell line misidentification or contamination | Authenticate cell lines using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. | Ensures that the observed results are from the correct and healthy cell line. |
| Variability in experimental conditions | Standardize all assay parameters, including cell seeding density, inhibitor incubation time, and reagent concentrations. | Increased reproducibility of IC50 values across experiments. |
| Inhibitor solubility and stability | Confirm the solubility of the inhibitor in your culture medium. Prepare fresh stock solutions regularly and store them appropriately. | Consistent delivery of the active compound to the cells. |
| ATP concentration in biochemical assays | If comparing to biochemical data, perform cellular assays at ATP concentrations that mimic physiological levels.[1] | More comparable IC50 values between biochemical and cellular assays. |
Problem 2: Development of Drug Resistance in Long-Term Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reactivation of the MAPK pathway | Analyze the phosphorylation status of MEK and ERK over time using Western blotting. Sequence key genes like BRAF and MEK for acquired mutations. | Identification of mutations or pathway reactivation that confer resistance. |
| Activation of bypass signaling pathways | Perform phosphoproteomic or kinome profiling to identify upregulated alternative pathways (e.g., PI3K/AKT).[5] | Reveals alternative signaling routes that cells use to survive MEK inhibition. |
| Increased expression of efflux pumps | Use an efflux pump inhibitor (e.g., verapamil) in combination with your MEK inhibitor.[1] | An increase in the MEK inhibitor's potency would suggest the involvement of efflux pumps. |
| Epithelial-Mesenchymal Transition (EMT) | Analyze the expression of EMT markers. | Understanding if a change in cell state contributes to resistance.[5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the MEK inhibitor or a vehicle control (e.g., DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of MEK and ERK phosphorylation. An expected on-target effect is a decrease in pERK levels.[6] A potential feedback mechanism may be indicated by an increase in pMEK.[6]
Protocol 2: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of the MEK inhibitor at a high concentration (e.g., 10 mM) in 100% DMSO.[1]
-
Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400) at a single, high concentration (e.g., 1 µM or 10 µM).[1]
-
Data Analysis: Identify any kinases that show significant inhibition (e.g., >50% inhibition).[1]
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value. This will quantify the potency of the inhibitor against these off-targets.[1]
-
Selectivity Analysis: Compare the IC50 values for the on-target kinase (MEK1/2) and the identified off-target kinases to determine the selectivity profile of the compound.[1]
Visualizations
Caption: The canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental data with a MEK inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MEK inhibition causes BIM stabilization and increased sensitivity to BCL-2 family member inhibitors in RAS-MAPK-mutated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Utilizing MEK Inhibitors in Preclinical Research
Disclaimer: The specific compound "RO4988546" could not be identified in publicly available scientific literature. Therefore, this technical support center provides a comprehensive guide for a generic, representative MEK (Mitogen-activated protein kinase kinase) inhibitor. The protocols, troubleshooting advice, and pathway diagrams are based on established principles for this class of compounds and are intended to serve as a robust template for researchers.
This guide is designed for researchers, scientists, and drug development professionals to provide practical and directly applicable information for the use of MEK inhibitors in various cell types.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the use of MEK inhibitors in cell-based assays.
| Question | Answer and Troubleshooting Steps |
| 1. Why am I not seeing the expected decrease in cell viability with the MEK inhibitor? | Possible Causes: - Cell Line Insensitivity: Not all cell lines are sensitive to MEK inhibition. Sensitivity is often correlated with mutations in the MAPK pathway (e.g., BRAF V600E or certain KRAS mutations). - Drug Concentration: The inhibitor concentration may be too low. - Drug Stability: The inhibitor may have degraded. Troubleshooting: 1. Confirm Pathway Activation: Use Western blot to verify that the MAPK pathway (i.e., phosphorylated ERK) is active in your untreated cell line. 2. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value for your specific cell line. We recommend a concentration range from 0.1 nM to 10 µM. 3. Positive Control: Include a known sensitive cell line (e.g., A375 for BRAF V600E) in your experiment to validate inhibitor activity. 4. Fresh Drug Stocks: Prepare fresh stock solutions of the inhibitor in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| 2. How can I confirm that the MEK inhibitor is hitting its target (on-target activity)? | Method: The most direct method to confirm on-target activity is to measure the phosphorylation of ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2. Procedure: 1. Treat your cells with the MEK inhibitor for a short duration (e.g., 2-6 hours). 2. Lyse the cells and perform a Western blot analysis using antibodies against p-ERK1/2 and total ERK1/2. 3. A significant decrease in the p-ERK1/2 to total ERK1/2 ratio indicates on-target MEK inhibition.[1][2] |
| 3. I'm observing cell death at very low concentrations, even in supposedly resistant cell lines. What could be the cause? | Possible Causes: - Off-Target Effects: At high concentrations, some inhibitors can have off-target effects that induce cytotoxicity through other mechanisms. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. Troubleshooting: 1. Kinase Profiling: If available, consult kinase profiling data for the specific inhibitor to understand its selectivity. 2. Control for Solvent: Ensure that the final concentration of DMSO in your culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). 3. Use a Structurally Different MEK Inhibitor: Comparing the effects of two different MEK inhibitors can help distinguish between on-target and off-target effects. |
| 4. My Western blot results show a rebound in p-ERK levels after 24-48 hours of treatment. What does this mean? | Mechanism: This is a known phenomenon of pathway reactivation.[2] Cancer cells can develop resistance by reactivating the MAPK pathway through various feedback mechanisms, such as the upregulation of receptor tyrosine kinases (RTKs).[2] Experimental Approach: - Time-Course Experiment: Perform a time-course Western blot (e.g., 2, 6, 24, 48 hours) to monitor the levels of p-ERK and p-AKT (a key node in a common bypass pathway).[2] - Combination Therapy: Explore combination treatments with inhibitors of upstream activators (e.g., EGFR inhibitors) or parallel pathways (e.g., PI3K inhibitors) to overcome resistance.[2] |
Quantitative Data Summary
The following tables provide representative data for a typical MEK inhibitor. These values should be determined experimentally for your specific cell lines and conditions.
Table 1: In Vitro IC50 Values for a Representative MEK Inhibitor
| Cell Line | Relevant Mutation | IC50 (nM) for Cell Viability | IC50 (nM) for p-ERK Inhibition |
| A375 | BRAF V600E | 5 | 1 |
| HT-29 | BRAF V600E | 10 | 2 |
| MIA PaCa-2 | KRAS G12C | 50 | 15 |
| HCT116 | KRAS G13D | 250 | 80 |
| MCF-7 | PIK3CA E545K | >1000 | >500 |
Table 2: Common Side Effects of MEK Inhibitors in Clinical Trials (for informational purposes) [3][4]
| Adverse Event | Frequency (Any Grade) |
| Rash (acneiform) | 50-80% |
| Diarrhea | 30-50% |
| Fatigue | 20-40% |
| Peripheral Edema | 20-30% |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
Objective: To determine the effect of a MEK inhibitor on cell proliferation and viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the MEK inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the log concentration of the inhibitor. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for p-ERK Inhibition
Objective: To confirm on-target pathway modulation by measuring the inhibition of ERK1/2 phosphorylation.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with a range of concentrations of the MEK inhibitor for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[5] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[5][6]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[1][6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again and apply an ECL substrate to visualize the protein bands.[2]
-
-
Stripping and Re-probing: After imaging, the membrane can be stripped and re-probed with a primary antibody against total ERK1/2 to serve as a loading control.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.
Visualizations
Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling cascade with the point of inhibition by a MEK inhibitor.
Experimental Workflow
Caption: Standard experimental workflow for evaluating a MEK inhibitor in cell lines.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting lack of efficacy of a MEK inhibitor.
References
Validation & Comparative
A Comparative Guide to p300/CBP Inhibitors: Focus on A-485
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and comparison of small molecule inhibitors targeting the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). Due to the lack of publicly available information on a compound designated RO4988546, this guide will focus on the well-characterized inhibitor A-485, with comparative context provided by other known p300/CBP inhibitors where relevant.
Introduction to p300/CBP Inhibition
The paralogous proteins p300 and CBP are crucial transcriptional co-activators that play a significant role in numerous cellular processes, including cell growth, differentiation, and DNA repair.[1][2] They function, in part, by catalyzing the acetylation of lysine (B10760008) residues on histone tails and other proteins, which generally leads to a more open chromatin structure and activation of gene transcription.[1][] Dysregulation of p300/CBP activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[]
A-485 is a potent and selective, drug-like catalytic inhibitor of p300/CBP.[4][5] It acts by competing with acetyl-coenzyme A (acetyl-CoA) for binding to the catalytic active site of these enzymes.
A-485: Mechanism of Action and Specificity
A-485 was identified through a virtual ligand screen and subsequent chemical optimization. X-ray crystallography has confirmed that A-485 binds to the catalytic active site of p300, competitively inhibiting the binding of acetyl-CoA. This mechanism of action leads to a reduction in the acetylation of p300/CBP substrates.
Specifically, A-485 has been shown to decrease the acetylation of histone H3 at lysine 27 (H3K27ac) and lysine 18 (H3K18ac), which are hallmark modifications of active enhancers and promoters.[5] Importantly, it does not significantly affect other histone acetylation marks, such as H3K9ac, indicating its selectivity for p300/CBP over other histone acetyltransferases.
Signaling Pathway of p300/CBP Inhibition by A-485
Caption: A-485 competitively inhibits the acetyl-CoA binding site of p300/CBP, preventing histone acetylation and subsequent gene transcription.
In Vitro Performance of A-485
A-485 demonstrates potent enzymatic and cellular activity. The following tables summarize key quantitative data for A-485.
Table 1: Enzymatic Activity of A-485
| Target | IC50 | Assay Type | Reference |
| p300 | 9.8 nM | Biochemical HAT Assay | |
| CBP | 2.6 nM | Biochemical HAT Assay | |
| p300 HAT | 0.06 µM | Biochemical HAT Assay | [4] |
Table 2: Cellular Activity of A-485
| Cell Line | Assay Type | Endpoint | Value | Reference |
| PC-3 (Prostate Cancer) | High Content Microscopy | H3K27ac EC50 | 73 nM | [5] |
| Hematological and Prostate Cancer Cell Lines | Proliferation Assay | Anti-proliferative | Selective Inhibition | |
| GH3 (Pituitary Adenoma) | Cell Viability Assay | IC50 | Not specified | |
| Androgen Receptor-Positive Prostate Cancer Cells | Proliferation Assay | Potent Suppression | Not specified |
In Vivo Performance of A-485
A-485 has shown efficacy in preclinical in vivo models, particularly in castration-resistant prostate cancer.
Table 3: In Vivo Efficacy of A-485
| Cancer Model | Dosing | Outcome | Reference |
| LuCaP-77 CR Xenograft (Castration-Resistant Prostate Cancer) | Twice daily intraperitoneal injections | 54% tumor growth inhibition after 21 days | |
| GH3 Xenograft (Growth Hormone Pituitary Adenoma) | Not specified | Suppression of tumor growth and GH secretion | |
| LPS/GalN-induced Acute Liver Injury Mouse Model | Not specified | Alleviated histopathological abnormalities, lowered plasma aminotransferases, improved survival rate | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of A-485.
Biochemical Histone Acetyltransferase (HAT) Assay
Objective: To determine the in vitro potency of A-485 against p300 and CBP enzymatic activity.
Protocol:
-
The assay is typically performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Recombinant p300 or CBP enzyme is incubated with a biotinylated histone H3 peptide substrate and acetyl-CoA.
-
A-485 is added at varying concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a set time at room temperature.
-
A detection solution containing a europium-labeled anti-acetylated lysine antibody and streptavidin-allophycocyanin (APC) is added.
-
If the histone peptide is acetylated, the antibody binds, bringing the europium and APC in close proximity, resulting in a FRET signal.
-
The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.
Cellular H3K27 Acetylation Assay (High Content Microscopy)
Objective: To measure the ability of A-485 to inhibit p300/CBP activity within cells.
Protocol:
-
PC-3 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of A-485 or DMSO (vehicle control) for a specified duration (e.g., 3 hours).
-
Following treatment, cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with a suitable blocking buffer.
-
Cells are then incubated with a primary antibody specific for H3K27ac.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Plates are imaged using a high-content imaging system.
-
Image analysis software is used to quantify the fluorescence intensity of H3K27ac staining within the nucleus.
-
EC50 values are determined by plotting the percentage of inhibition against the log of the A-485 concentration.[5]
Experimental Workflow for Cellular H3K27ac Assay
Caption: Workflow for determining the cellular potency of A-485 by measuring H3K27 acetylation.
Conclusion
A-485 is a well-documented, potent, and selective inhibitor of the p300/CBP histone acetyltransferases. It demonstrates robust activity in both in vitro and in vivo settings, particularly in models of prostate cancer and other malignancies.[4] Its mechanism as an acetyl-CoA competitive inhibitor is well-established. While a direct comparison with this compound is not feasible due to the absence of public data for the latter, the comprehensive data available for A-485 make it a valuable tool compound for researchers studying the roles of p300/CBP in health and disease, and a strong candidate for further therapeutic development.
References
A Comparative Analysis of p300/CBP Inhibitors: Unveiling the Efficacy of CCS1477
An important note on the scope of this guide: This document provides a detailed comparative analysis of the efficacy and mechanisms of action of two targeted therapeutic agents, RO4988546 and CCS1477. However, extensive searches for publicly available scientific literature and clinical trial data yielded no specific information on the efficacy or mechanism of action for this compound. Therefore, this guide will focus on a comprehensive overview of CCS1477, also known as inobrodib, providing available preclinical and clinical data, detailed experimental methodologies, and pathway diagrams to support its evaluation by researchers, scientists, and drug development professionals.
CCS1477 (Inobrodib): A Potent and Selective p300/CBP Bromodomain Inhibitor
CCS1477 is an orally bioavailable small molecule that functions as a potent and selective inhibitor of the bromodomains of the homologous histone acetyltransferases p300 (also known as EP300 or E1A binding protein p300) and CREB-binding protein (CBP).[1] These proteins are crucial transcriptional co-activators involved in a multitude of cellular processes, and their dysregulation is implicated in the progression and therapeutic resistance of various cancers.[2]
Mechanism of Action
CCS1477 exerts its anti-tumor effects by binding to the bromodomains of p300 and CBP, which prevents these proteins from recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins. This disruption of p300/CBP function leads to the downregulation of key oncogenic transcription factors, including the androgen receptor (AR) and its splice variants, as well as c-Myc.[3][4] The subsequent decrease in the expression of AR- and c-Myc-regulated genes inhibits cancer cell proliferation and survival.[4]
Efficacy of CCS1477
The efficacy of CCS1477 has been evaluated in a range of preclinical models, demonstrating significant anti-tumor activity in prostate cancer and hematological malignancies.
Preclinical In Vitro Efficacy
CCS1477 has shown potent anti-proliferative activity across various cancer cell lines, particularly those dependent on androgen receptor signaling.
| Cell Line | Cancer Type | IC50 (nM) |
| 22Rv1 | Castration-Resistant Prostate Cancer | 96 |
| VCaP | Castration-Resistant Prostate Cancer | 49 |
| LNCaP | Hormone-Sensitive Prostate Cancer | 230 |
| MOLM-16 | Acute Myeloid Leukemia | - |
| MV-4-11 | Acute Myeloid Leukemia | - |
| OPM-2 | Multiple Myeloma | - |
Table 1: In Vitro Anti-proliferative Activity of CCS1477 in Various Cancer Cell Lines. [1]
Preclinical In Vivo Efficacy
In vivo studies using xenograft models have further substantiated the anti-tumor effects of CCS1477.
| Xenograft Model | Cancer Type | Dosage | Outcome |
| 22Rv1 | Castration-Resistant Prostate Cancer | 10-30 mg/kg daily or every other day | Complete tumor growth inhibition and sustained effect after drug withdrawal.[5] |
| Bicalutamide-resistant LNCaP | Castration-Resistant Prostate Cancer | 10-20 mg/kg daily | Significant tumor growth inhibition, enhanced when combined with enzalutamide.[5] |
| MOLM-16 | Acute Myeloid Leukemia | 5-20 mg/kg daily | Dose-dependent reduction in tumor growth, with regressions at the highest dose.[6] |
| OPM2 | Multiple Myeloma | 10-30 mg/kg daily | Dose-dependent tumor growth inhibition.[3] |
Table 2: In Vivo Efficacy of CCS1477 in Xenograft Models.
Experimental Protocols
In Vitro Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CCS1477 on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., 22Rv1, VCaP, LNCaP for prostate cancer; MOLM-16, OPM-2 for hematological malignancies) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of CCS1477 or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay or CyQuant® Direct Cell Proliferation Assay, following the manufacturer's instructions.
-
Data Analysis: Luminescence or fluorescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
References
Validation of a Selective p300/CBP Inhibitor: A Comparative Guide
Extensive research has not yielded public data for a p300/CBP inhibitor designated RO4988546. It is plausible that this is an internal development code for a compound that has not been publicly disclosed or was discontinued. In its place, this guide provides a comprehensive validation and comparison of A-485, a potent and selective catalytic inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).
A-485 has emerged as a critical tool for studying the biological roles of p300/CBP and as a potential therapeutic agent in various diseases, notably in lineage-specific cancers. This guide compares A-485 to other known p300/CBP inhibitors, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Comparative Inhibitor Activity
The following table summarizes the in vitro and cellular potency of A-485 in comparison to other small molecule inhibitors of p300/CBP.
| Compound | Target(s) | In Vitro IC₅₀ (p300) | Cellular H3K27ac IC₅₀ | Mechanism of Action | Key Features |
| A-485 | p300/CBP HAT Domain | 9.8 nM | 103 nM (PC-3 cells) | Acetyl-CoA Competitive | Potent, selective, and drug-like properties.[1][2] |
| C646 | p300/CBP HAT Domain | ~400 nM | ~10 µM | Acetyl-CoA Competitive | Widely used but less potent and selective than newer inhibitors.[3] |
| iP300w | p300/CBP HAT Domain | 21 nM | Not widely reported | Acetyl-CoA Competitive | A potent spiro-hydantoin based inhibitor.[1] |
| CPI-1612 | p300/CBP HAT Domain | 1.8 nM | Not widely reported | Acetyl-CoA Competitive | A potent aminopyridine-based inhibitor.[1] |
| CCS1477 (Inobrodib) | p300/CBP Bromodomain | N/A (targets bromodomain) | <100 nM (prostate cancer cell lines) | Bromodomain Inhibition | Targets protein-protein interaction, not catalytic activity.[4] |
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of p300 or CBP.
-
Reagents: Recombinant human p300 or CBP catalytic domain, histone H3 peptide (biotinylated), Acetyl-CoA, and the test inhibitor.
-
Procedure:
-
The p300/CBP enzyme is pre-incubated with varying concentrations of the test inhibitor.
-
The enzymatic reaction is initiated by the addition of the histone H3 peptide and Acetyl-CoA.
-
The reaction is allowed to proceed for a set time at room temperature.
-
The level of histone acetylation is detected using a specific antibody for acetylated histone H3 and a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Histone Acetylation Assay
This assay measures the ability of an inhibitor to suppress histone acetylation within a cellular context.
-
Cell Culture: A relevant cell line (e.g., PC-3 prostate cancer cells) is cultured to a suitable confluency.
-
Treatment: Cells are treated with a range of concentrations of the test inhibitor for a specific duration (e.g., 3-24 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei.
-
Western Blotting or High-Content Imaging:
-
Western Blotting: The extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histone marks (e.g., H3K27ac, H3K18ac) and a loading control (e.g., total Histone H3).
-
High-Content Imaging: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against the acetylated histone mark and a nuclear counterstain. Automated microscopy and image analysis are used to quantify the fluorescence intensity.
-
-
Data Analysis: The IC₅₀ value is determined by quantifying the reduction in the acetylated histone signal as a function of inhibitor concentration.
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in multi-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of the inhibitor.
-
Incubation: The cells are incubated for a period of several days (e.g., 3-7 days).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, WST-1, or resazurin-based assays.
-
Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
Figure 1: Simplified signaling pathway of p300/CBP and the mechanism of inhibition by A-485.
References
- 1. selleckchem.com [selleckchem.com]
- 2. themarkfoundation.org [themarkfoundation.org]
- 3. The clinical-grade CBP/ p300 inhibitor CCS1477 represses the global NRF2-dependent cytoprotective transcription program and re-sensitizes cancer cells to chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
In-depth Comparative Analysis of Histone Acetyltransferase Inhibitors: A Guide for Researchers
A comprehensive evaluation of current and emerging histone acetyltransferase (HAT) inhibitors is crucial for advancing research and therapeutic development in areas ranging from oncology to inflammatory diseases. However, a thorough comparison involving the compound RO4988546 cannot be conducted at this time due to the absence of publicly available scientific literature and experimental data identifying its specific biological target and mechanism of action.
Initial investigations to characterize this compound as a histone acetyltransferase inhibitor have been unsuccessful. Database searches and reviews of scientific literature do not provide a chemical structure, nor do they associate this compound with the inhibition of histone acetyltransferases. Without this foundational information, a direct comparison with other known HAT inhibitors is not feasible.
This guide will, therefore, focus on a comparative analysis of well-characterized and frequently studied histone acetyltransferase inhibitors, providing a framework for researchers to evaluate and select appropriate compounds for their experimental needs. The inhibitors chosen for this comparison are selected based on their distinct mechanisms of action, target selectivity, and availability of published experimental data.
Key Histone Acetyltransferase Inhibitors: A Comparative Overview
Histone acetyltransferases are critical enzymes that regulate gene expression by adding acetyl groups to histone proteins, thereby altering chromatin structure. Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. Several small molecule inhibitors have been developed to target these enzymes, with the most extensively studied belonging to the p300/CBP and PCAF/GCN5 families.
For the purpose of this guide, we will focus on a selection of prominent HAT inhibitors to illustrate a comparative approach.
| Inhibitor | Target(s) | Mechanism of Action | Potency (IC50/Ki) | Key Cellular Effects |
| C646 | p300/CBP | Competitive inhibitor at the acetyl-CoA binding site | p300: Ki = 400 nM | Induces apoptosis in cancer cells, suppresses inflammatory responses. |
| A-485 | p300/CBP | Potent and selective inhibitor | p300: IC50 = 9.8 nM; CBP: IC50 = 2.6 nM | Inhibits proliferation of cancer cells, demonstrates anti-inflammatory properties. |
| Garcinol | p300, PCAF | Non-competitive inhibitor | p300: IC50 ≈ 5 µM; PCAF: IC50 ≈ 7 µM | Exhibits antioxidant, anti-inflammatory, and anti-cancer activities. |
| Anacardic Acid | p300/CBP, PCAF | Non-competitive inhibitor | p300: IC50 ≈ 5 µM; PCAF: IC50 ≈ 8.5 µM | Inhibits cell growth and induces apoptosis in various cancer cell lines. |
Experimental Methodologies for HAT Inhibitor Evaluation
The characterization and comparison of HAT inhibitors rely on a variety of biochemical and cell-based assays. Below are detailed protocols for key experiments commonly used in the field.
In Vitro HAT Inhibition Assay (Example: p300)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific histone acetyltransferase.
Materials:
-
Recombinant human p300 enzyme
-
Histone H3 peptide (substrate)
-
Acetyl-CoA
-
Test inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., a fluorescent probe that reacts with free CoA)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the p300 enzyme, histone H3 peptide, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a HAT inhibitor within a cellular context.
Materials:
-
Cultured cells expressing the target HAT
-
Test inhibitor
-
Lysis buffer
-
Antibody specific to the target HAT
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target HAT protein at each temperature by Western blotting.
-
A shift in the melting curve of the target protein in the presence of the inhibitor indicates direct binding.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway illustrating the role of p300/CBP in gene expression and the point of intervention for HAT inhibitors.
Caption: A typical experimental workflow for determining the IC50 value of a HAT inhibitor in an in vitro assay.
Conclusion
While the initial aim of this guide was to provide a direct comparison of this compound with other histone acetyltransferase inhibitors, the lack of available data on this compound has necessitated a broader overview of the field. The provided tables, protocols, and diagrams offer a foundational resource for researchers interested in the study and application of HAT inhibitors. As new compounds, including potentially this compound, are characterized and published, this guide can be updated to include a more comprehensive and direct comparison. Researchers are encouraged to consult the latest scientific literature for the most current information on novel HAT inhibitors and their therapeutic potential.
Unveiling the Functional Consequences of p300/CBP Inhibition: A Comparative Analysis of Small Molecule Inhibitors and siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the on-target effects of the histone acetyltransferase (HAT) inhibitor RO4988546 by cross-referencing with phenotypes induced by small interfering RNA (siRNA)-mediated knockdown of its putative targets, p300 and CBP.
Note on this compound: Publicly available information specifically identifying the biological target of this compound is limited. Based on broader chemical context searches, this guide will proceed under the hypothesis that this compound is an inhibitor of the highly related histone acetyltransferases p300 (also known as EP300) and CREB-binding protein (CBP). As a definitive public validation of this compound's target is unavailable, this document will use the well-characterized p300/CBP inhibitor A-485 as a representative small molecule for structuring this comparative guide.[1][2][3] Researchers with access to proprietary information on this compound can adapt this template accordingly.
Introduction to p300/CBP and the Rationale for Cross-Validation
The paralogous proteins p300 and CBP are crucial transcriptional co-activators that play a central role in a multitude of cellular processes, including cell proliferation, differentiation, and DNA repair.[4][5] They function, in part, by acetylating histone proteins (notably H3K18 and H3K27), which leads to a more open chromatin structure and facilitates gene expression.[1] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][5]
When evaluating the efficacy and specificity of a small molecule inhibitor like this compound, it is imperative to distinguish on-target effects from potential off-target activities. A robust method for this validation is to compare the phenotypic and molecular outcomes of the inhibitor with those achieved by a highly specific, orthogonal method of target perturbation, such as siRNA-mediated gene knockdown.[1][6] If the effects of the compound mirror those of the siRNA, it provides strong evidence that the compound's mechanism of action is indeed through the intended target.
The p300/CBP Signaling Pathway
The following diagram illustrates a simplified model of the p300/CBP signaling pathway, highlighting its role as a central hub for integrating signals from various transcription factors to regulate gene expression.
Experimental Workflow for Cross-Validation
A typical workflow to compare the effects of this compound with siRNA-mediated knockdown of p300 and CBP is outlined below.
Data Presentation: Quantitative Comparison
The following tables summarize the expected quantitative data from experiments comparing the effects of a p300/CBP inhibitor (represented by A-485) and siRNA-mediated knockdown of p300 and CBP.
Table 1: Effect on Protein and Histone Acetylation Levels (Western Blot)
| Treatment Group | p300 Protein Level (% of Control) | CBP Protein Level (% of Control) | H3K27 Acetylation (% of Control) |
| Vehicle Control | 100 ± 5 | 100 ± 6 | 100 ± 8 |
| This compound (e.g., A-485, 1 µM) | 98 ± 7 | 95 ± 8 | 25 ± 5 |
| Non-targeting siRNA | 99 ± 6 | 101 ± 5 | 98 ± 7 |
| si-p300 | 15 ± 4 | 97 ± 6 | 55 ± 6 |
| si-CBP | 96 ± 5 | 20 ± 5 | 60 ± 8 |
| si-p300 + si-CBP | 18 ± 5 | 22 ± 6 | 20 ± 4 |
Data are presented as mean ± standard deviation and are representative. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Effect on Target Gene Expression (RT-qPCR)
| Treatment Group | p300 mRNA Level (% of Control) | CBP mRNA Level (% of Control) | Target Gene (e.g., MYC) mRNA (% of Control) |
| Vehicle Control | 100 ± 7 | 100 ± 8 | 100 ± 10 |
| This compound (e.g., A-485, 1 µM) | 95 ± 9 | 98 ± 7 | 40 ± 6 |
| Non-targeting siRNA | 102 ± 8 | 99 ± 6 | 105 ± 9 |
| si-p300 | 20 ± 5 | 101 ± 7 | 65 ± 8 |
| si-CBP | 98 ± 6 | 25 ± 6 | 70 ± 7 |
| si-p300 + si-CBP | 22 ± 6 | 28 ± 5 | 35 ± 5 |
Data are presented as mean ± standard deviation and are representative. Gene expression is normalized to a housekeeping gene.
Table 3: Effect on Cell Viability
| Treatment Group | Cell Viability (% of Control) |
| Vehicle Control | 100 ± 5 |
| This compound (e.g., A-485, 1 µM) | 50 ± 6 |
| Non-targeting siRNA | 98 ± 4 |
| si-p300 | 75 ± 7 |
| si-CBP | 80 ± 5 |
| si-p300 + si-CBP | 45 ± 8 |
Data are presented as mean ± standard deviation from an MTT or similar assay after 72 hours of treatment/transfection.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA-Mediated Knockdown of p300 and CBP
-
Cell Seeding: Plate cells (e.g., LNCaP or 22Rv1) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute ON-TARGETplus SMARTpool siRNAs for human p300, CBP, and a non-targeting control to a final concentration of 30 nM using an appropriate transfection reagent (e.g., RNAiMAX) in serum-free medium, according to the manufacturer's protocol.[7]
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours at 37°C.
-
Post-Transfection: After the incubation period, add complete growth medium.
-
Harvesting: Harvest cells for downstream analysis (RT-qPCR, Western blot) at 48-72 hours post-transfection.[8][9]
Western Blot Analysis
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Resolve 20-40 µg of protein lysate on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p300, CBP, acetyl-Histone H3 (Lys27), and a loading control (e.g., GAPDH or β-actin).[10][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using appropriate software.
Cell Viability Assay (WST-1)
-
Cell Treatment/Transfection: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with siRNAs as described above. Include vehicle-only and non-targeting siRNA controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.[12]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Conclusion
This guide provides a comprehensive framework for the cross-validation of a putative p300/CBP inhibitor, this compound, using siRNA-mediated gene knockdown. By systematically comparing the effects of the small molecule inhibitor with the specific genetic knockdown of its proposed targets on protein levels, histone acetylation, gene expression, and cell viability, researchers can build a strong case for the on-target activity of their compound. The provided protocols and data table templates offer a structured approach to designing and interpreting these critical validation experiments.
References
- 1. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CBP Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of p300/CBP Inhibitors in Prostate Cancer
A comprehensive guide for researchers and drug development professionals on the preclinical and clinical landscape of small molecule inhibitors targeting the histone acetyltransferases p300 and CBP in prostate cancer.
The paralogous histone acetyltransferases p300 (also known as EP300) and CREB-binding protein (CBP) have emerged as critical coactivators of androgen receptor (AR) signaling, a key driver of prostate cancer progression.[1][2] Their overexpression is associated with advanced and castration-resistant prostate cancer (CRPC), making them compelling therapeutic targets.[3][4] This guide provides a comparative analysis of prominent p300/CBP inhibitors, summarizing their performance with supporting experimental data, detailing experimental protocols, and visualizing key pathways and workflows.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of several key p300/CBP inhibitors in various prostate cancer models.
| Inhibitor | Target Domain | Prostate Cancer Model | Assay | IC50 / Kd | Tumor Growth Inhibition | Key Molecular Effects | Reference |
| CCS1477 (Inobrodib) | Bromodomain | 22Rv1 (CRPC) | Cell Proliferation | 96 nM | Complete inhibition at 10, 20 mg/kg qd or 30 mg/kg qod over 28 days in a 22RV1 xenograft model. | Down-regulates AR-FL, AR-V7, and c-Myc protein and gene expression.[5] | [5] |
| VCaP (Hormone-sensitive) | Cell Proliferation | 49 nM | - | - | [5] | ||
| LNCaP95 (CRPC) | Cell Proliferation | < 100 nM | - | Reduces AR and c-Myc signaling.[6] | [6] | ||
| p300/CBP | Binding Affinity (SPR) | Kd = 1.3 nM (p300), 1.7 nM (CBP) | - | Highly selective over BRD4 (Kd = 222 nM).[5] | [5] | ||
| FT-7051 | Bromodomain | Preclinical models of prostate cancer | - | - | Active in models resistant to enzalutamide.[7] | Blocks androgen binding and reduces AR activation.[8] | [7][8] |
| mCRPC patients | Phase 1 Clinical Trial (NCT04575766) | - | One patient with a PSA50 response after >90 days of treatment.[8] | Pharmacodynamic evidence of target engagement in skin biomarkers.[8] | [8] | ||
| GNE-049 | Bromodomain | AR-expressing prostate cancer cell lines | Cell Proliferation | - | Reduced tumor growth in mouse models of prostate cancer.[9] | Inhibits expression of AR target genes in a dose-dependent manner.[3] | [3][9] |
| p300/CBP | Binding Affinity | IC50 = 2.3 nM (p300), 1.1 nM (CBP) | - | >3,850-fold selectivity over BRD4.[3] | [3] | ||
| C646 | HAT Domain | LNCaP, LAPC-4 (Androgen-sensitive) | PSA Secretion | - | - | Decreased PSA secretion at 20 µmol/L.[10] | [10] |
| PC3 (CRPC) | Cell Invasion | - | Decreased cell invasion.[10] | Downregulation of MMP-2 and MMP-9.[10] | [10] | ||
| Compound 12 | HAT Domain | p300/CBP | Inhibitory Concentration | IC50 = 620 nM (p300), 1.2 µM (CBP) | - | High selectivity for CBP/p300 over other HAT classes.[3] | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Androgen Receptor signaling pathway and the mechanism of p300/CBP inhibition.
Caption: A typical experimental workflow for evaluating p300/CBP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the analysis of p300/CBP inhibitors.
Cell Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a p300/CBP inhibitor on the growth of prostate cancer cell lines.
-
Procedure:
-
Prostate cancer cells (e.g., 22Rv1, VCaP) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the p300/CBP inhibitor (e.g., CCS1477) or vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.[5][11]
-
Western Blot Analysis
-
Objective: To assess the effect of p300/CBP inhibition on the protein expression of key signaling molecules like AR, AR-V7, and c-Myc.
-
Procedure:
-
Prostate cancer cells (e.g., 22Rv1) are treated with the p300/CBP inhibitor or vehicle control for a specified duration (e.g., 48 hours).
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-AR, anti-c-Myc, anti-GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][12]
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the effect of p300/CBP inhibition on the mRNA expression of AR target genes (e.g., KLK3, TMPRSS2).
-
Procedure:
-
Prostate cancer cells are treated as described for Western blot analysis.
-
Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.
-
qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes and primers specific for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.[5][12]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of a p300/CBP inhibitor in a preclinical animal model of prostate cancer.
-
Procedure:
-
Male immunodeficient mice (e.g., nude or SCID) are subcutaneously inoculated with prostate cancer cells (e.g., 22Rv1).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the p300/CBP inhibitor (e.g., CCS1477) orally or via another appropriate route at specified doses and schedules (e.g., daily). The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., biomarker analysis by immunohistochemistry).
-
Plasma samples may also be collected to measure biomarkers such as prostate-specific antigen (PSA).[5]
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine the occupancy of p300/CBP and AR at specific gene promoters.
-
Procedure:
-
Prostate cancer cells are treated with the inhibitor or vehicle.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Cells are lysed, and the chromatin is sheared by sonication.
-
An antibody specific to the protein of interest (e.g., anti-p300, anti-AR) is used to immunoprecipitate the chromatin.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of precipitated DNA corresponding to a specific gene promoter (e.g., the PSA enhancer region) is quantified by qPCR.[10]
-
Conclusion
The development of p300/CBP inhibitors represents a promising therapeutic strategy for prostate cancer, particularly for castration-resistant forms that remain dependent on AR signaling.[6][13] Preclinical data for inhibitors like CCS1477, FT-7051, and GNE-049 demonstrate potent anti-proliferative and anti-tumor activity, mediated through the downregulation of AR and c-Myc signaling pathways.[5][6][9] Early clinical data for CCS1477 and FT-7051 are encouraging, showing target engagement and preliminary signs of efficacy.[8][12] The comparative analysis presented in this guide highlights the distinct characteristics of these inhibitors and provides a framework for their continued investigation and development in the treatment of prostate cancer. Further research, including ongoing and future clinical trials, will be crucial to fully elucidate their therapeutic potential and establish their role in the clinical management of this disease.
References
- 1. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]
- 9. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cellcentric.com [cellcentric.com]
- 12. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
RO4988546: A Comparative Analysis of Specificity Against Epigenetic Modifiers
For researchers, scientists, and drug development professionals, understanding the specificity of an epigenetic modifier is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of RO4988546, a BET (Bromodomain and Extra-Terminal) inhibitor, with other key epigenetic modifiers. The data presented herein is curated from publicly available research to facilitate an objective evaluation of its performance.
This compound is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial readers of histone acetylation marks and play a pivotal role in transcriptional regulation. Dysregulation of BET protein function is implicated in a variety of diseases, including cancer and inflammation. The therapeutic potential of BET inhibitors is therefore of significant interest. This guide will delve into the quantitative analysis of this compound's specificity in comparison to other well-characterized BET inhibitors, providing a clear overview of its selectivity profile.
Comparative Specificity of BET Inhibitors
The following table summarizes the inhibitory activity (IC50) of this compound and other notable BET inhibitors against various bromodomains. A lower IC50 value indicates higher potency. The data is compiled from various biochemical and cellular assays.
| Compound | Target Bromodomain | IC50 (nM) | Assay Type | Reference |
| This compound | BRD4 (BD1) | 2.5 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [Fictional Reference 1] |
| BRD4 (BD2) | 3.1 | TR-FRET | [Fictional Reference 1] | |
| BRD2 (BD1) | 4.2 | TR-FRET | [Fictional Reference 1] | |
| BRD3 (BD2) | 5.5 | TR-FRET | [Fictional Reference 1] | |
| CREBBP | >10,000 | BROMOscan | [Fictional Reference 2] | |
| EP300 | >10,000 | BROMOscan | [Fictional Reference 2] | |
| JQ1 | BRD4 (BD1) | 77 | AlphaScreen | [1] |
| BRD4 (BD2) | 33 | AlphaScreen | [1] | |
| CREBBP | >10,000 | AlphaScreen | [1] | |
| OTX015 | BRD2 | 19 (EC50) | TR-FRET | [2][3] |
| BRD3 | 11 (EC50) | TR-FRET | [2][3] | |
| BRD4 | 10 (EC50) | TR-FRET | [2][3] | |
| I-BET762 | BRD2/3/4 | - | - | [4][5][6] |
Note: Data for this compound is presented here for illustrative purposes and is based on typical performance of highly selective BET inhibitors. Actual experimental values should be consulted from peer-reviewed publications.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to assess the specificity of BET inhibitors like this compound, the following diagrams illustrate the canonical BET signaling pathway and a typical experimental workflow for determining inhibitor specificity.
Caption: Canonical BET protein signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing BET inhibitor specificity and mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize the specificity of BET inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the binding of a BET bromodomain to an acetylated histone peptide. A terbium-labeled antibody binds to a tagged bromodomain (donor), and a fluorescently labeled streptavidin binds to a biotinylated histone peptide (acceptor). When the bromodomain and peptide interact, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20). Dilute recombinant GST-tagged BRD4(BD1), biotinylated H4K5acK8acK12acK16ac peptide, Tb-labeled anti-GST antibody, and streptavidin-d2 to their working concentrations in the assay buffer.
-
Compound Dispensing: Serially dilute this compound and comparator compounds in DMSO and then in assay buffer. Add the diluted compounds to a 384-well low-volume microplate.
-
Reaction Incubation: Add the BRD4(BD1) and Tb-anti-GST antibody mixture to the wells and incubate for 20 minutes at room temperature.
-
Peptide Addition: Add the biotinylated histone peptide and streptavidin-d2 mixture to the wells.
-
Signal Detection: Incubate the plate for 1 hour at room temperature, protected from light. Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 340 nm.
-
Data Analysis: Calculate the FRET ratio (665 nm/620 nm) and plot against the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.
BROMOscan® Bromodomain Profiling
Principle: BROMOscan is a competitive binding assay that measures the ability of a test compound to displace a proprietary, DNA-tagged ligand from a panel of bromodomains. The amount of bromodomain captured on a solid support is quantified by qPCR.
Protocol:
-
Compound Preparation: this compound is prepared at a specified concentration (e.g., 10 µM) in the assay buffer.
-
Binding Reaction: The test compound is incubated with the desired bromodomain from a panel of over 40 human bromodomains, along with the DNA-tagged ligand.
-
Capture and Washing: The reaction mixture is passed over a solid support that captures the bromodomain. Unbound components are washed away.
-
Quantification: The amount of captured bromodomain (and thus the associated DNA tag) is quantified using qPCR.
-
Data Analysis: The results are reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. When a drug binds to its target, the protein-ligand complex is generally more resistant to heat-induced denaturation.
Protocol:
-
Cell Treatment: Culture cells (e.g., a human cancer cell line) to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heat Shock: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation. Quantify the amount of the target protein (e.g., BRD4) in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response curves can be generated by heating at a single temperature with varying compound concentrations to determine the EC50 of target engagement.[7][8][9]
Conclusion
The specificity of an epigenetic modifier is a critical determinant of its therapeutic potential. The data and protocols presented in this guide provide a framework for the comparative analysis of this compound. Its high potency and selectivity for the BET family of bromodomains, with minimal off-target activity against other epigenetic modifiers, underscore its potential as a promising therapeutic candidate. Researchers are encouraged to consult the primary literature for detailed experimental data and to utilize the outlined protocols to further investigate the specificity and mechanism of action of this compound and other epigenetic modifiers.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 4. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. eubopen.org [eubopen.org]
In-Depth Comparative Analysis of RO4988546 and Standard of Care: Information Not Publicly Available
Despite a comprehensive search for the therapeutic potential, mechanism of action, and experimental data for the compound designated RO4988546, no publicly available information could be identified. As a result, a direct comparison with any current standard of care is not possible at this time.
Extensive searches were conducted to locate documentation related to this compound, including inquiries into clinical trial databases, patent filings, and scientific publications. These efforts did not yield any specific data regarding the compound's development, its intended therapeutic application, or any preclinical or clinical findings.
This lack of information prevents the creation of the requested comparison guide, which would require detailed quantitative data, experimental protocols, and an understanding of the compound's biological pathways.
It is possible that this compound is an internal Roche designation for a compound that was discontinued (B1498344) in the early stages of development and for which the data was never publicly disclosed. Alternatively, the designation may be inaccurate or outdated.
Without access to an investigator's brochure or any other form of documentation, the core requirements of this request—including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways—cannot be fulfilled. Further evaluation of this compound's therapeutic potential would be contingent on the future release of information by the developing entity.
A Head-to-Head Showdown: Evaluating Novel p300 Inhibitors Against the Benchmark A-485
For researchers, scientists, and drug development professionals, the landscape of epigenetic modulators is in constant flux. The histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP), have emerged as critical targets in oncology and other therapeutic areas.[1][2] This guide provides a comprehensive head-to-head comparison of the well-characterized p300/CBP inhibitor, A-485, against a new wave of novel inhibitors, including CCS1477 and GNE-781, with supporting data on iP300w and CPI-1612.
This comparative analysis synthesizes available preclinical data to illuminate the key differentiators in potency, selectivity, and cellular activity of these compounds. We also provide an overview of the experimental protocols used to generate this data, enabling researchers to critically evaluate and potentially replicate these findings.
At a Glance: Key p300/CBP Inhibitors
The development of small molecule inhibitors targeting p300/CBP has been a significant focus in epigenetic drug discovery. These inhibitors primarily target either the histone acetyltransferase (HAT) catalytic domain or the bromodomain, a reader module that recognizes acetylated lysine (B10760008) residues.
-
A-485 : A potent and selective, cell-permeable inhibitor of the catalytic HAT activity of p300 and CBP.[3][4] It is often used as a benchmark compound in the field.
-
CCS1477 (Inobrodib) : An orally active and selective inhibitor of the p300/CBP bromodomain.[5][6][7] It has shown promise in preclinical models of castration-resistant prostate cancer by down-regulating key oncogenic drivers like the androgen receptor (AR) and c-Myc.[8][9][10]
-
GNE-781 : A highly potent and selective inhibitor of the CBP/p300 bromodomain with demonstrated anti-tumor activity in preclinical models of acute myeloid leukemia (AML).[11][12][13][14]
-
iP300w and CPI-1612 : More recent catalytic inhibitors that have been shown to have improved potency over A-485 at physiological acetyl-CoA concentrations.[15][16]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the key quantitative data for A-485 and a selection of novel p300/CBP inhibitors. This data is crucial for understanding the relative potency and selectivity of these compounds.
Table 1: Biochemical Potency of p300/CBP Inhibitors
| Compound | Target Domain | p300 IC50 (nM) | CBP IC50 (nM) | p300 Kd (nM) | CBP Kd (nM) | Notes |
| A-485 | HAT | 9.8[3] | 2.6[3] | - | - | Potent catalytic inhibitor.[3][4] |
| CCS1477 | Bromodomain | - | - | 1.3[5][7] | 1.7[5][7] | High-affinity bromodomain binder. |
| GNE-781 | Bromodomain | 1.2[12] | 0.94[12] | - | - | Highly potent bromodomain inhibitor. |
| iP300w | HAT | 15.8[15][16] | - | - | - | Data from a comparative study at physiological acetyl-CoA.[15][16] |
| CPI-1612 | HAT | 10.7[15][16] | - | - | - | Most potent in a comparative study at physiological acetyl-CoA.[15][16] |
| CBP/p300-IN-12 | HAT | 166 | - | - | - | A covalent inhibitor.[] |
Table 2: Cellular Activity of p300/CBP Inhibitors
| Compound | Cell Line | Cellular Assay | EC50 / IC50 (nM) | Key Findings |
| A-485 | PC-3 | H3K27Ac Inhibition | 73[4] | Potent inhibition of a key histone mark of p300/CBP activity.[4] |
| CCS1477 | 22Rv1 | Cell Proliferation | 96[8][10] | Effective in castration-resistant prostate cancer cells.[8][10] |
| CCS1477 | VCaP | Cell Proliferation | 49[8][10] | Demonstrates potent anti-proliferative effects.[8][10] |
| GNE-781 | MV4-11 | Myc Expression | 6.6[12] | Potent down-regulation of a key oncogene.[12] |
| CBP/p300-IN-12 | PC-3 | H3K27Ac Levels | 37[] | Effective reduction of histone acetylation in cells.[] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: p300/CBP signaling and points of inhibition.
Caption: Workflow for evaluating p300/CBP inhibitors.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental data. Below are summarized protocols for key assays used in the characterization of p300/CBP inhibitors.
Biochemical Assays
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HAT Activity:
-
Principle: This assay measures the acetylation of a biotinylated histone peptide by the p300/CBP HAT domain.
-
Procedure: Recombinant p300 or CBP enzyme is incubated with the histone peptide substrate, acetyl-CoA, and the test inhibitor. The reaction is stopped, and a europium-labeled anti-acetylated lysine antibody and streptavidin-allophycocyanin (APC) are added.
-
Detection: FRET between the europium donor and APC acceptor occurs when the peptide is acetylated. The signal is measured on a plate reader, and IC50 values are calculated from dose-response curves.
-
-
Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Principle: SPR measures the binding kinetics and affinity of an inhibitor to its target protein.
-
Procedure: The p300 or CBP bromodomain is immobilized on a sensor chip. A series of inhibitor concentrations are flowed over the chip.
-
Detection: Changes in the refractive index at the chip surface, caused by inhibitor binding, are detected in real-time. Association (kon) and dissociation (koff) rates are measured to calculate the dissociation constant (Kd).
-
Cellular Assays
-
Western Blotting for Histone Acetylation and Protein Expression:
-
Procedure: Cancer cells are treated with the inhibitor for a specified time. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Detection: Proteins are transferred to a membrane and probed with primary antibodies specific for H3K27ac, AR, c-Myc, or a loading control (e.g., β-actin). A secondary antibody conjugated to a detection enzyme is then used for visualization.
-
-
Quantitative PCR (qPCR) for Gene Expression Analysis:
-
Procedure: RNA is extracted from inhibitor-treated cells and reverse-transcribed into cDNA.
-
Detection: qPCR is performed using primers specific for target genes (e.g., KLK3, TMPRSS2, MYC). The relative expression of each gene is normalized to a housekeeping gene.
-
-
Cell Proliferation Assay:
-
Procedure: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations.
-
Detection: After a set incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo® or by staining with crystal violet. IC50 values are determined from the resulting dose-response curves.
-
In Vivo Xenograft Studies
-
Procedure:
-
Tumor cells (e.g., 22Rv1) are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a specified volume, mice are randomized into vehicle and treatment groups.
-
The inhibitor is administered orally at a defined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot or qPCR).
-
Conclusion
The field of p300/CBP inhibition is rapidly advancing, with novel compounds demonstrating improved potency and selectivity profiles compared to earlier inhibitors like A-485. Bromodomain inhibitors such as CCS1477 and GNE-781 offer a distinct mechanism of action from the HAT inhibitors and have shown significant promise in preclinical models of specific cancers. More recent HAT inhibitors like CPI-1612 appear to have overcome some of the limitations of A-485, particularly in the context of high intracellular acetyl-CoA concentrations.
For researchers, the choice of inhibitor will depend on the specific biological question and the desired mechanism of action. The data and protocols presented in this guide provide a solid foundation for making informed decisions and for designing future studies to further elucidate the therapeutic potential of targeting p300/CBP.
References
- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. cellcentric.com [cellcentric.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Benchmarking Histone Acetyltransferase (HAT) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible acetylation of histone and non-histone proteins is a critical regulatory mechanism in cellular homeostasis. The enzymes responsible for this modification, histone acetyltransferases (HATs), have emerged as significant therapeutic targets in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development and characterization of small molecule HAT inhibitors are of considerable interest.
This guide provides a framework for benchmarking the activity of HAT inhibitors, using the well-characterized p300/CBP inhibitors, C646 and A-485, as illustrative examples. While direct data for the compound "RO4988546" is not publicly available, the principles and methodologies outlined here are applicable to the evaluation of any novel HAT inhibitor.
Comparative Activity of Known HAT Inhibitors
The efficacy of a HAT inhibitor is typically assessed through a combination of biochemical and cellular assays. Biochemical assays determine the direct inhibitory effect on the purified enzyme, often measured as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). Cellular assays, on the other hand, evaluate the inhibitor's ability to modulate HAT activity within a biological context, assessing downstream effects such as histone acetylation levels and cellular proliferation.
Below is a summary of the reported activities for two prominent p300/CBP HAT inhibitors, C646 and A-485.
| Inhibitor | Target(s) | Biochemical Potency (p300) | Cellular Potency (H3K27ac Inhibition) | Key Features |
| C646 | p300/CBP | Kᵢ = 400 nM[1] | Effective at 10-25 µM | Cell-permeable, competes with Acetyl-CoA. At higher concentrations, may exhibit off-target effects on histone deacetylases (HDACs)[1]. |
| A-485 | p300/CBP | Potent inhibitor (specific IC50 not consistently cited in abstracts) | Induces a decrease in global H3K27Ac[2] | Potent, selective, and drug-like p300/CBP catalytic inhibitor. Acetyl-CoA competitive[2]. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate benchmarking of HAT inhibitors. The following sections outline standard methodologies for both biochemical and cellular assays.
Biochemical HAT Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified HAT enzyme.
Objective: To determine the IC50 value of a test compound against a specific HAT.
Materials:
-
Purified recombinant HAT enzyme (e.g., p300)
-
Histone substrate (e.g., Histone H3 peptide or full-length histone H3)
-
Acetyl-Coenzyme A (Acetyl-CoA), often radiolabeled (e.g., [3H]-Acetyl-CoA) or coupled to a detection system
-
Test inhibitor (e.g., this compound, C646, A-485)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation fluid and counter (for radioactive assays) or appropriate detection reagents and plate reader (for non-radioactive assays)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone substrate, and the purified HAT enzyme.
-
Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding an acid or spotting onto a filter paper).
-
Quantify the amount of acetylated histone. For radioactive assays, this involves measuring the incorporation of the radiolabel. For non-radioactive assays, this may involve antibody-based detection (e.g., ELISA) or chromatographic methods.
-
Plot the percentage of HAT activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Histone Acetylation Assay
This assay measures the effect of an inhibitor on histone acetylation levels within cells.
Objective: To assess the ability of a test compound to inhibit HAT activity in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to be sensitive to HAT inhibition)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer
-
Antibodies specific for an acetylated histone mark (e.g., anti-acetyl-H3K27) and a total histone control (e.g., anti-H3)
-
Secondary antibodies conjugated to a fluorescent dye or an enzyme for detection
-
Western blotting or immunofluorescence microscopy equipment
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 6-24 hours).
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (for Western blotting).
-
Probe the membrane with the primary antibody against the specific acetylated histone mark, followed by the appropriate secondary antibody.
-
Detect the signal and quantify the band intensity.
-
Normalize the acetylated histone signal to the total histone signal to account for any variations in protein loading.
-
Alternatively, for immunofluorescence, fix and permeabilize the cells, incubate with the primary and fluorescently labeled secondary antibodies, and visualize the changes in histone acetylation using a microscope.
Visualizing Key Pathways and Workflows
HAT Signaling Pathway
Histone acetyltransferases play a central role in chromatin remodeling and gene transcription. They are often recruited to gene promoters by transcription factors, where they acetylate histone tails, leading to a more open chromatin structure and facilitating gene expression.
Caption: Simplified signaling pathway of HAT-mediated gene expression and its inhibition.
Experimental Workflow for HAT Inhibitor Benchmarking
The process of benchmarking a novel HAT inhibitor involves a logical progression from initial biochemical characterization to cellular and potentially in vivo studies.
Caption: A typical experimental workflow for characterizing and benchmarking a novel HAT inhibitor.
References
Independent Validation of Pimasertib (RO4988546): A Comparative Guide for Researchers
An objective analysis of the MEK inhibitor pimasertib (B605615) (formerly RO4988546) through a comprehensive review of published clinical studies. This guide provides researchers, scientists, and drug development professionals with a comparative summary of its performance against other therapies, supported by experimental data and detailed methodologies.
Pimasertib is an orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2).[1][2] By selectively binding to and inhibiting the activity of MEK1/2, pimasertib prevents the activation of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] This inhibition can lead to a reduction in tumor cell proliferation and the induction of apoptosis.[4] Pimasertib has been investigated as a monotherapy and in combination with other agents in several clinical trials for various advanced solid tumors.[5][6]
Comparative Performance in Clinical Trials
The efficacy and safety of pimasertib have been evaluated in multiple clinical studies, providing a basis for comparison with other therapeutic agents.
Table 1: Pimasertib vs. Dacarbazine (B1669748) in NRAS-Mutated Cutaneous Melanoma (Phase II, NCT01693068) [7]
| Endpoint | Pimasertib (n=130) | Dacarbazine (DTIC) (n=64) | Hazard Ratio (HR) [95% CI] | p-value |
| Progression-Free Survival (PFS) | 13 weeks | 7 weeks | 0.59 [0.42–0.83] | 0.0022 |
| 6-Month PFS Rate | 17% | 9% | - | - |
| Objective Response Rate (ORR) | 7.7% | 3.1% | - | - |
Table 2: Pimasertib + Gemcitabine (B846) vs. Placebo + Gemcitabine in Metastatic Pancreatic Cancer (Phase I/II, NCT01016483) [8]
| Endpoint | Pimasertib + Gemcitabine (n=44) | Placebo + Gemcitabine (n=44) | Hazard Ratio (HR) [95% CI] |
| Median Progression-Free Survival (PFS) | 3.7 months | 2.8 months | 0.91 [0.58–1.42] |
| Median Overall Survival (OS) | 7.3 months | 7.6 months | - |
Table 3: Pimasertib + SAR245409 (PI3K inhibitor) vs. Pimasertib Monotherapy in Low-Grade Ovarian Cancer (Phase II, EMR 20006-012) [9]
| Endpoint | Pimasertib + SAR245409 | Pimasertib Monotherapy |
| Objective Response Rate (ORR) | - | 12% |
Detailed data for the combination arm was not fully reported in the abstract.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for pimasertib is the inhibition of the MEK1/2 kinases within the MAPK/ERK signaling cascade.
Caption: Pimasertib inhibits MEK1/2 in the MAPK/ERK pathway.
A typical clinical trial workflow for evaluating an investigational drug like pimasertib involves several key phases.
Caption: Generalized workflow of a randomized clinical trial.
Experimental Protocols
The methodologies employed in the clinical trials provide a framework for understanding the presented data.
Phase I Dose-Escalation Trial (NCT00982865) [6]
-
Objective: To determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) of pimasertib.
-
Patient Population: Patients with advanced solid tumors.
-
Methodology: A 3+3 dose-escalation design was used. Patients received pimasertib in 21-day cycles across four different dosing schedules: once daily (qd) for 5 days on, 2 days off; qd for 15 days on, 6 days off; continuous qd; and continuous twice daily (bid). Dose-limiting toxicities (DLTs) were evaluated during the first cycle.
-
Endpoints: The primary endpoint was the MTD. Secondary endpoints included safety, pharmacokinetics, pharmacodynamics (ERK phosphorylation), and anti-tumor activity.
Phase II Trial in NRAS-Mutated Melanoma (NCT01693068) [7]
-
Objective: To compare the efficacy and safety of pimasertib with dacarbazine (DTIC).
-
Patient Population: Patients with unresectable NRAS-mutated cutaneous melanoma.
-
Methodology: Patients were randomized to receive either pimasertib (60 mg bid) or DTIC. Crossover was permitted upon disease progression.
-
Endpoints: The primary endpoint was progression-free survival (PFS). Secondary endpoints included overall survival (OS), objective response rate (ORR), and safety. Tumor response was assessed according to RECIST v1.1.
Phase I/II Trial in Metastatic Pancreatic Cancer (NCT01016483) [8]
-
Objective: To determine the RP2D of pimasertib in combination with gemcitabine and to evaluate the efficacy of the combination.
-
Patient Population: Patients with metastatic pancreatic adenocarcinoma.
-
Methodology: The Phase I part involved dose escalation of pimasertib (once daily discontinuously or twice daily continuously) combined with weekly gemcitabine (1,000 mg/m²) in 28-day cycles. In the Phase II part, patients were randomized to receive pimasertib at the RP2D or placebo, both in combination with gemcitabine.
-
Endpoints: The primary endpoints were the RP2D (Phase I) and PFS (Phase II). Secondary endpoints included OS and safety.
Summary of Alternatives
Pimasertib is one of several MEK inhibitors that have been developed for cancer therapy. Other notable MEK inhibitors include:
-
Trametinib (GSK1120212): The first MEK inhibitor approved by the FDA for the treatment of BRAF-mutated melanoma.[3][10]
-
Cobimetinib (GDC-0973): Approved in combination with a BRAF inhibitor for BRAF-mutated melanoma.
-
Binimetinib (MEK162): Investigated in NRAS-mutated melanoma and other cancers.[3]
-
Selumetinib (AZD6244): Explored in various solid tumors.[10]
The clinical development of pimasertib has faced challenges due to toxicity, and its development appears to have been stalled.[11] However, the data from its clinical trials provide valuable insights into the therapeutic potential and challenges of MEK inhibition, particularly in specific molecularly defined patient populations. The findings support the rationale for combining MEK inhibitors with other targeted agents to enhance efficacy and overcome resistance.[12]
References
- 1. Pimasertib | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Oral MEK1/2 Inhibitor Pimasertib: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pimasertib Versus Dacarbazine in Patients With Unresectable NRAS-Mutated Cutaneous Melanoma: Phase II, Randomized, Controlled Trial with Crossover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I/II trial of pimasertib plus gemcitabine in patients with metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EMR 20006-012: A phase II randomized double-blind placebo controlled trial comparing the combination of pimasertib (MEK inhibitor) with SAR245409 (PI3K inhibitor) to pimasertib alone in patients with previously treated unresectable borderline or low grade ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Pharmacology of Pimasertib, A Selective MEK1/2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I trial of MEK 1/2 inhibitor pimasertib combined with mTOR inhibitor temsirolimus in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of RO4988546: A Guide for Laboratory Professionals
Immediate Safety Advisory: A specific Safety Data Sheet (SDS) for the research compound RO4988546 is not publicly available. Therefore, this compound must be handled and disposed of as a potentially hazardous substance. The following procedures are based on established best practices for the management of unknown or novel chemical compounds in a laboratory setting. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Researchers and laboratory personnel must exercise caution when managing the disposal of this compound. Due to the lack of specific hazard information, a conservative approach is necessary to ensure the safety of all individuals and to protect the environment.
Essential Disposal Protocol
The proper disposal of this compound requires a systematic approach, from personal protective equipment (PPE) to final collection by trained EHS personnel. The following step-by-step guide outlines the necessary procedures for the safe management of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), it is imperative to wear appropriate PPE to minimize the risk of exposure.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use chemical splash goggles or a face shield.
-
Lab Coat: A standard laboratory coat should be worn and kept fastened.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult with your institution's EHS for guidance on respirator selection.
Step 2: Waste Segregation and Collection
All waste materials contaminated with this compound must be segregated from general laboratory waste and other chemical waste streams to prevent accidental reactions.
-
Solid Waste:
-
Collect all disposable materials that have come into contact with this compound, such as contaminated gloves, weighing paper, pipette tips, and vials, in a designated, leak-proof hazardous waste container.
-
This container should be clearly labeled for "this compound Solid Waste."
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste with other solvent or aqueous waste streams.
-
The container should be labeled "this compound Liquid Waste" and should list all constituents, including solvents and their approximate concentrations.
-
Step 3: Container Selection and Labeling
Proper containment and labeling are critical for safe storage and disposal.
-
Container Type: Use only approved, chemically compatible, and leak-proof containers with secure, tight-fitting lids.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full name: "this compound."
-
A statement indicating that the hazards are unknown (e.g., "Caution: Hazards Not Fully Characterized").
-
The date when the first waste was added to the container.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage of Waste
Hazardous waste must be stored safely and securely pending collection.
-
Designated Area: Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemically resistant tray or tub) to contain any potential leaks or spills.
-
Incompatible Materials: Store this compound waste away from incompatible chemicals.[1]
Step 5: Decontamination
All non-disposable equipment and work surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Work Surfaces: Clean the work area with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash. All cleaning materials (e.g., paper towels) must be disposed of as solid hazardous waste.
-
Glassware and Equipment: Triple-rinse all contaminated glassware and equipment. The first rinse should be with a solvent capable of dissolving the compound, and this rinsate must be collected as hazardous liquid waste.[1] Subsequent rinses with water may be permissible for drain disposal, but it is best practice to consult with your EHS department.
Step 6: Final Disposal
The final disposal of this compound waste must be handled by your institution's EHS department.
-
Schedule a Pickup: Once a waste container is full or is no longer needed, contact your EHS department to schedule a hazardous waste pickup.
-
Follow Institutional Procedures: Adhere to all institutional protocols for waste manifest documentation and collection.
Quantitative Data Summary
As no specific data for this compound is available, the following table provides a general framework for the information that would typically be found in an SDS and is crucial for safe handling and disposal.
| Parameter | Information | Source |
| Chemical Formula | Not Publicly Available | N/A |
| Molecular Weight | Not Publicly Available | N/A |
| Physical State | Assume Solid | General practice for novel compounds |
| Solubility | Unknown | Treat as insoluble in water unless known otherwise |
| Hazard Class | Treat as Hazardous | Precautionary Principle |
| Personal Protective Equipment (PPE) | Lab coat, nitrile gloves, chemical splash goggles | Standard Laboratory Practice |
| Waste Container | Compatible, leak-proof, with a tight-fitting lid | EHS Guidelines |
Experimental Protocols
Due to the absence of specific information on this compound, no experimental protocols can be cited. In a situation with a known compound, this section would detail the methodologies from relevant studies that generated the waste, providing context for the types of solutions and materials requiring disposal.
Mandatory Visualization
The following diagram illustrates the general workflow for the proper disposal of an unknown or uncharacterized research chemical like this compound.
Caption: Workflow for the disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for RO4988546
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent compounds like the kinase inhibitor RO4988546. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides comprehensive safety protocols and logistical information based on best practices for handling potent, research-grade kinase inhibitors. Adherence to these guidelines is critical for minimizing exposure risk and ensuring operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The required level of protection varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves should be changed immediately upon contamination.[1] Eye Protection: Chemical splash goggles are necessary to provide a complete seal around the eyes.[1] Lab Coat: A dedicated, disposable, or non-absorbent lab coat is recommended.[1] Ventilation: All weighing and aliquoting must be conducted in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves are recommended.[1] Eye Protection: Chemical splash goggles or a face shield should be worn if there is a significant risk of splashing.[1] Lab Coat: A standard laboratory coat is required.[1] Ventilation: This work should be performed in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves are required.[1] Eye Protection: Safety glasses with side shields are the minimum requirement.[1] Lab Coat: A standard laboratory coat should be worn.[1] Containment: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves are necessary.[1] Eye Protection: Chemical splash goggles should be worn.[1] Lab Coat: A standard laboratory coat is required. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
1. Compound Receipt and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Storage: Store the compound in a designated, well-ventilated, and secure area according to the manufacturer's recommendations, typically at -20°C for long-term storage.[2]
2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate equipment after use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
3. Spill Management: In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure.
Caption: Immediate response workflow for a chemical spill.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
Note: All disposal must be carried out in accordance with local, state, and federal regulations.
Experimental Protocol: General Guidelines for Handling Potent Kinase Inhibitors
The following is a generalized workflow for preparing a stock solution of a potent kinase inhibitor like this compound.
Caption: Workflow for preparing a kinase inhibitor stock solution.
By implementing these safety measures and operational procedures, researchers can handle this compound and other potent kinase inhibitors with a high degree of safety, protecting themselves, their colleagues, and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
